The Chemical Architecture and Synthetic Utility of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
Executive Summary (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (CAS: 886493-85-2) is a highly specialized diaryl ketone that serves as a critical intermediate in advanced organic synthesis and the development of ph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (CAS: 886493-85-2) is a highly specialized diaryl ketone that serves as a critical intermediate in advanced organic synthesis and the development of photolabile protecting groups (caged compounds). This technical guide provides a comprehensive analysis of its structural properties, a self-validating synthetic protocol for its preparation, and its mechanistic role in modern drug development and optopharmacology.
Physicochemical Profiling & Structural Analysis
The molecule's utility stems from three highly functionalized structural motifs, each conferring specific chemical behavior:
The 4,5-Dimethoxy-2-nitrophenyl (DMNP) Core: A highly photoresponsive moiety. The ortho-nitro group is perfectly positioned to participate in intramolecular hydrogen abstraction upon UV excitation, a prerequisite for photolytic cleavage. The electron-donating methoxy groups red-shift the absorption spectrum, allowing for activation at longer, biologically safer wavelengths.
The Furan-2-yl Ring: A five-membered oxygen-containing heterocycle that provides a versatile handle for downstream functionalization (e.g., Diels-Alder cycloadditions, formal [3+2] annulations) or serves as a specific pharmacophore binding motif in medicinal chemistry.
The Bridging Carbonyl (Methanone): Acts as an electron-withdrawing group, deactivating the furan ring during electrophilic aromatic substitution, thereby directing reagents exclusively to the highly activated phenyl ring.
Data synthesized from standard chemical supplier repositories [3].
Synthetic Methodology: Regioselective Nitration
The synthesis of (4,5-dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is most efficiently achieved via the regioselective electrophilic aromatic nitration of its precursor, (3,4-dimethoxyphenyl)(furan-2-yl)methanone [1].
Causality of Experimental Choices
Reagent Selection: Fuming nitric acid in glacial acetic acid is chosen over standard mixed acid (HNO₃/H₂SO₄). The furan ring is highly sensitive to strong mineral acids and prone to polymerization; acetic acid moderates the acidity while maintaining nitronium ion availability.
Temperature Control (0 °C): The furan ring is susceptible to oxidative degradation. Maintaining strict isothermal conditions at 0 °C kinetically favors the nitration of the highly activated dimethoxyphenyl ring while suppressing furan oxidation.
Regioselectivity: The methoxy groups at the 3- and 4-positions strongly activate the phenyl ring. The carbonyl group is meta-directing, reinforcing electrophilic attack at the 6-position (which becomes the 2-position in the product nomenclature), yielding the desired ortho-nitro configuration.
Step-by-Step Protocol
Preparation: Dissolve 4.0 mmol of (3,4-dimethoxyphenyl)(furan-2-yl)methanone in 10 mL of anhydrous glacial acetic acid in a round-bottom flask.
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes under an inert argon atmosphere.
Nitration: Add 1.0 mL of red fuming nitric acid dropwise over 5 minutes using an addition funnel. Maintain vigorous magnetic stirring to prevent localized heating.
Monitoring: Stir the reaction mixture at 0 °C for 10–15 minutes. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent until the starting material is completely consumed.
Quenching: Pour the reaction mixture into 50 mL of ice-cold distilled water to immediately quench the nitronium ion activity, prevent over-nitration, and precipitate the crude product.
Isolation: Filter the resulting yellow precipitate under vacuum using a Büchner funnel. Wash the filter cake with copious amounts of cold water to remove residual acetic acid.
Purification: Recrystallize the crude product from boiling ethanol, utilizing activated charcoal to remove colored oxidative byproducts. Filter hot, then allow to crystallize at room temperature to afford the pure nitroketone (Typical yield: ~65%).
Caption: Regioselective synthesis workflow for (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone.
Mechanistic Role in Photopharmacology
The 4,5-dimethoxy-2-nitrophenyl (DMNP) scaffold is a cornerstone in the design of photoremovable protecting groups (PRPGs). When this specific ketone is reduced to the corresponding secondary alcohol (e.g., via NaBH₄), it can be coupled to biologically active molecules—such as neurotransmitters, nucleotides, or peptides—to create "caged" compounds [2].
The Photolysis Mechanism
Upon irradiation with UV light (typically 350–365 nm), the ortho-nitro group enters an excited triplet state. This high-energy state induces an intramolecular hydrogen abstraction from the adjacent benzylic carbon, forming a transient aci-nitro intermediate. Subsequent cyclization yields a cyclic hemiacetal, which rapidly collapses in the dark to release the free payload and an o-nitrosobenzaldehyde (or o-nitrosoketone) byproduct. The two methoxy groups red-shift the absorption maximum, allowing cleavage at longer, less phototoxic wavelengths compared to unsubstituted nitrobenzyl groups.
Caption: Mechanistic pathway of UV-induced photolysis for DMNP-derived caged compounds.
Applications in Drug Development & Optogenetics
In modern drug discovery and neurobiology, compounds like (4,5-dimethoxy-2-nitrophenyl)(furan-2-yl)methanone serve a dual purpose:
Optopharmacology: They act as precursors for DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) and similar photolabile groups. These groups are used to cage purinergic receptor agonists (like ATP) or neurotransmitters, allowing researchers to control cellular signaling pathways with millisecond temporal precision and high spatial resolution in vivo[2].
Heterocyclic Building Blocks: The furan ring can undergo formal [3+2] annulations or Diels-Alder cycloadditions to synthesize complex polycyclic architectures, such as substituted indoles or benzofurans, which are prevalent in kinase inhibitors and antiviral therapeutics.
Title: Optical control of purinergic signaling
Source: Purinergic Signalling (2021; 17(3): 385–392) via PMC
URL: [Link]
Exploratory
Comprehensive Technical Guide: Synthesis, Characterization, and Downstream Applications of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
Executive Summary As a Senior Application Scientist navigating the complex landscape of active pharmaceutical ingredient (API) development, selecting the right molecular building blocks is paramount. (4,5-Dimethoxy-2-nit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist navigating the complex landscape of active pharmaceutical ingredient (API) development, selecting the right molecular building blocks is paramount. (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a high-value synthetic intermediate characterized by a highly functionalized push-pull aromatic system. The presence of electron-donating methoxy groups paired with an electron-withdrawing nitro group makes this diaryl methanone an ideal precursor for synthesizing complex N-heterocycles, particularly quinazoline and indole scaffolds used in targeted oncology therapies.
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols for this compound, ensuring scientific integrity and reproducibility in drug development workflows.
Physicochemical Profiling
Understanding the quantitative and structural parameters of the target compound is the first step in designing scalable synthetic routes. The compound features a central carbonyl bridge linking an electron-rich furan ring to a sterically hindered, electronically polarized phenyl ring.
Crucial for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors
0
Enhances lipophilicity and organic solvent solubility.
Hydrogen Bond Acceptors
6
High potential for kinase hinge-region interactions post-reduction.
Mechanistic Synthesis Pathways
A common pitfall in diaryl methanone synthesis is the over-reliance on standard Friedel-Crafts acylation. In the case of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone, the strongly electron-withdrawing nitro group (-I, -M effects) severely deactivates the dimethoxybenzene ring. Attempting an acylation with 2-furoyl chloride typically results in poor yields and complex regiochemical mixtures.
The Causality of the Organolithium Route:
To bypass this electronic deactivation, the most reliable pathway reverses the polarity of the disconnection. We utilize the nucleophilic addition of furan-2-yllithium to 4,5-dimethoxy-2-nitrobenzaldehyde. The low temperature (-78°C) is strictly required to suppress competitive single-electron transfer (SET) reductions of the nitro group. Following the formation of the carbinol intermediate, a chemoselective oxidation is performed.
Fig 1: Two-step synthesis of the target methanone via nucleophilic addition and oxidation.
Self-Validating Experimental Protocols
Every robust chemical process must be a self-validating system. The following protocols incorporate built-in analytical checkpoints to ensure quality control at every step.
Protocol A: Nucleophilic Addition (Synthesis of the Carbinol Intermediate)
Preparation: Purge a flame-dried round-bottom flask with argon. Dissolve furan (1.1 equiv.) in anhydrous THF (0.5 M) and cool the system to -78°C using a dry ice/acetone bath.
Lithiation: Add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise over 15 minutes. Stir the mixture for 1 hour at -78°C to ensure complete lithiation to furan-2-yllithium.
Addition: Slowly add a pre-cooled solution of 4,5-dimethoxy-2-nitrobenzaldehyde (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture.
Quenching: After 2 hours of stirring at -78°C, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The reaction is validated by the disappearance of the UV-active aldehyde starting material (R_f ~0.6) and the appearance of a more polar, UV-active carbinol spot (R_f ~0.3).
Protocol B: Chemoselective Oxidation
Objective: Convert the carbinol to the target methanone.
Causality of Reagent Choice: Furan rings are highly sensitive to strong acids and aggressive aqueous oxidants (e.g., Jones reagent, KMnO₄), which trigger oxidative ring-opening. Activated Manganese Dioxide (MnO₂) is chosen because it provides a mild, heterogeneous, and highly chemoselective oxidation of benzylic/allylic alcohols.
Step-by-Step Methodology:
Dissolution: Dissolve the crude carbinol intermediate in anhydrous CH₂Cl₂ (0.2 M).
Oxidation: Add activated MnO₂ (10.0 equiv.). The large stoichiometric excess is required due to the surface-mediated, heterogeneous nature of the oxidation mechanism.
Reaction: Stir the black suspension vigorously at room temperature for 12 hours.
Purification: Filter the mixture through a pad of Celite to remove the insoluble manganese salts. Wash the pad thoroughly with CH₂Cl₂ and concentrate the filtrate in vacuo.
Self-Validation Checkpoint: Analyze the product via FTIR spectroscopy. The oxidation is confirmed by the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a sharp, conjugated carbonyl C=O stretch (~1650 cm⁻¹).
Downstream Applications: Pathway to Quinazoline Kinase Inhibitors
The true value of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone lies in its downstream potential. The nitro group can be chemoselectively reduced to an amine. To maintain environmental sustainability and preserve the sensitive furan ring, we utilize the green chemistry protocol developed by, which employs Fe nanoparticles doped with ppm levels of (Pd + Ni) in aqueous micellar conditions[2].
Once reduced to the 2-aminobenzophenone derivative, the electron-donating methoxy groups (+M effect) highly activate the newly formed amine. This facilitates a rapid cyclocondensation with formamide at elevated temperatures, yielding a 4-(furan-2-yl)-6,7-dimethoxyquinazoline scaffold. This specific heterocyclic core is a privileged pharmacophore, serving as the structural foundation for numerous ATP-competitive Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.
Fig 2: Downstream conversion of the nitro-methanone into a bioactive quinazoline scaffold.
References
Title: Synergistic effects in Fe nanoparticles doped with ppm levels of (Pd + Ni). A new catalyst for sustainable nitro group reductions.
Source: Green Chemistry (RSC Publishing), 2018, 20(1), 130-135.
URL: [Link]
Title: Search CAS 886493-85-2 - Chemical Properties and Molecular Data
Source: 001CHEMICAL Database
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Chemical Context
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (CAS: 886493-85-2) is a highly specialized synthetic intermediate characterized by its electron-rich furan ring conjugated to a sterically hindered, photolabile 4,5-dimethoxy-2-nitrophenyl (DMNB) core. This structural motif is of paramount importance in the development of photoremovable protecting groups (caged compounds) and as a precursor for complex heterocyclic scaffolds, such as functionalized quinazolines and aporphine alkaloids [1].
The analytical characterization of this compound presents unique spectroscopic challenges. The magnetic anisotropy of the nitro group, combined with the electron-donating resonance of the methoxy groups, creates a highly polarized aromatic system. This whitepaper provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) characterization of this molecule, detailing not just the what (the data), but the why (the causality behind the spectral phenomena and experimental choices).
The spectral data presented below is synthesized from theoretical predictive models [2] and empirically grounded by comparative analysis with the closely related structural analog, (4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
1
H and
13
C NMR spectra of this compound are defined by the stark electronic contrast between the electron-withdrawing nitro/carbonyl groups and the electron-donating methoxy/furan oxygen atoms.
Mechanistic Insights into Chemical Shifts (Causality)
Aromatic Protons (H-3 vs. H-6): The benzene ring features two isolated, para-oriented protons appearing as distinct singlets. H-3 is shifted significantly downfield (~7.72 ppm) because it resides in the deshielding cone of the adjacent nitro group and experiences strong electron withdrawal. Conversely, H-6 (~7.05 ppm) is shielded by the resonance effect of the para-methoxy group, counteracting the inductive pull of the adjacent carbonyl.
Furan Protons: The furan ring protons exhibit an AMX spin system. H-3 (~7.15 ppm) is strongly deshielded by the adjacent carbonyl group's magnetic anisotropy, whereas H-4 (~6.58 ppm) remains relatively shielded.
Quaternary Carbons: In the
13
C spectrum, the C-NO
2 carbon (~138.4 ppm) exhibits an unusually long longitudinal relaxation time (
T1
) due to the lack of attached protons to facilitate dipole-dipole relaxation, necessitating specific pulse sequence adjustments (detailed in Section 3).
Table 1:
1
H NMR Spectral Data (400 MHz, CDCl
3
)
Proton
Chemical Shift (ppm)
Multiplicity
Coupling Constant (
J
in Hz)
Integration
Structural Assignment
OCH
3
(C-4)
3.98
Singlet (s)
-
3H
Methoxy group
OCH
3
(C-5)
4.04
Singlet (s)
-
3H
Methoxy group
Furan H-4
6.58
Doublet of doublets (dd)
3.6, 1.7
1H
Furan ring
Ar H-6
7.05
Singlet (s)
-
1H
Benzene ring (ortho to C=O)
Furan H-3
7.15
Doublet of doublets (dd)
3.6, 0.8
1H
Furan ring (ortho to C=O)
Furan H-5
7.65
Doublet of doublets (dd)
1.7, 0.8
1H
Furan ring (adjacent to O)
Ar H-3
7.72
Singlet (s)
-
1H
Benzene ring (ortho to NO
2
)
Table 2:
13
C NMR Spectral Data (100 MHz, CDCl
3
)
Carbon
Chemical Shift (ppm)
Structural Assignment
OCH
3
56.5, 56.7
Methoxy carbons
Ar C-3
107.2
Benzene CH (adjacent to NO
2
)
Ar C-6
110.5
Benzene CH (adjacent to C=O)
Furan C-4
112.4
Furan CH
Furan C-3
121.3
Furan CH
Ar C-1
128.5
Benzene quaternary (C-C=O)
Ar C-2
138.4
Benzene quaternary (C-NO
2
)
Furan C-5
147.6
Furan CH (adjacent to O)
Ar C-5
149.2
Benzene quaternary (C-OMe)
Furan C-2
151.8
Furan quaternary (C-C=O)
Ar C-4
153.5
Benzene quaternary (C-OMe)
C=O
185.4
Ketone Carbonyl
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides rapid orthogonal validation of the functional groups. The carbonyl stretching frequency is a critical diagnostic marker here. While typical aliphatic ketones absorb near 1715 cm
−1
, the C=O stretch in this molecule is pushed down to ~1655–1665 cm
−1 .
Causality: The carbonyl carbon is flanked by two highly conjugated aromatic systems (the benzene and furan rings). This extensive delocalization increases the single-bond character of the C=O bond, lowering its force constant and subsequently its vibrational frequency [4].
Table 3: FT-IR Spectral Data (KBr Pellet)
Wavenumber (cm
−1
)
Intensity
Vibrational Assignment
3130
Weak (w)
Furan / Aromatic C-H stretch
2940, 2845
Weak (w)
Aliphatic C-H stretch (methoxy groups)
1655
Strong (s)
C=O stretch (highly conjugated ketone)
1580, 1515
Medium (m)
Aromatic C=C ring stretch
1525
Strong (s)
Asymmetric NO
2
stretch
1335
Strong (s)
Symmetric NO
2
stretch
1275, 1220
Strong (s)
C-O-C stretch (aryl alkyl ethers)
850, 750
Medium (m)
Aromatic C-H out-of-plane bending
Experimental Workflows & Protocols
To ensure data integrity, analytical protocols must be designed as self-validating systems. The following methodologies detail the exact parameters required to reproduce high-fidelity spectral data for this specific compound.
High-Resolution 1D NMR Acquisition Protocol
Objective: Acquire quantitative
1
H and
13
C NMR spectra with accurate integration for quaternary carbons.
Sample Preparation (Self-Validation Step): Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v tetramethylsilane (TMS).
Causality: The solution must be filtered through a glass wool plug into a 5 mm NMR tube. Particulate matter creates micro-magnetic susceptibility gradients, which distort the magnetic field homogeneity and broaden spectral lines. TMS acts as the internal self-validating standard (0.00 ppm).
Temperature Equilibration: Insert the sample into the spectrometer probe and allow exactly 5 minutes for thermal equilibration at 298 K.
Causality: Temperature gradients within the tube cause convection currents in the solvent, leading to line broadening and loss of resolution, particularly for the sharp methoxy singlets.
Tuning, Matching, and Shimming: Lock onto the deuterium signal of CDCl
3
. Perform 3D gradient shimming followed by manual fine-tuning on the Z1 and Z2 axes. The lock signal must plateau, and the non-spinning line width of the TMS signal must be < 0.5 Hz.
Pulse Sequence Optimization (
1
H): Execute a standard zg30 pulse sequence. Set the relaxation delay (
D1
) to 2.0 seconds. Acquire 16 scans.
Causality: Because the C-NO
2
quaternary carbon lacks attached protons, it relies heavily on chemical shift anisotropy for relaxation, resulting in a long
T1
. To ensure this carbon is fully relaxed and quantitatively integrated, the
D1
delay must be extended to 10 seconds (
D1≥5×T1
). Acquire 1024 scans to achieve a high signal-to-noise ratio.
Data Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for
1
H and 1.0 Hz for
13
C. Perform zero- and first-order phase corrections to yield purely absorptive Lorentzian line shapes.
FT-IR Sample Preparation (KBr Pellet Method)
Matrix Preparation: Dry IR-grade Potassium Bromide (KBr) in a vacuum oven at 110°C for 24 hours prior to use.
Causality: KBr is highly hygroscopic. Absorbed water exhibits a massive, broad O-H stretching band at ~3400 cm
−1
that can obscure the subtle aromatic C-H stretches of the furan ring.
Milling: In an agate mortar, gently grind 1.5 mg of the analyte with 150 mg of the dried KBr. Grind until a homogeneous, microcrystalline powder is achieved to prevent the Christiansen effect (asymmetric scattering of IR radiation).
Pressing: Transfer the mixture to a 13 mm mechanical die. Apply 10 tons of pressure under a vacuum for 3 minutes.
Causality: The vacuum removes trapped air pockets between KBr particles. Under pressure, KBr undergoes cold flow to form a continuous, transparent lattice. Trapped air results in an opaque pellet that scatters the IR beam, drastically reducing baseline transmittance.
Acquisition: Acquire a background spectrum of a blank KBr pellet. Place the sample pellet in the beam path and acquire 32 scans at 4 cm
−1
resolution from 4000 to 400 cm
−1
. Subtract the background to validate the baseline.
Mechanistic & Logical Visualizations
The following diagrams map the logical workflows and chemical pathways associated with this compound, utilizing standard DOT language formatting.
Diagram 1: Photochemical Cleavage Pathway of DMNB-Caged Compounds
(4,5-Dimethoxy-2-nitrophenyl) derivatives are primarily utilized for their photolabile properties. This diagram illustrates the causality of the UV-induced cleavage mechanism [5].
Caption: Photochemical degradation pathway of DMNB derivatives via the aci-nitro intermediate.
This flowchart maps the strict procedural logic required to achieve research-grade NMR spectra.
Caption: Step-by-step logical workflow for high-resolution, self-validating NMR acquisition.
References
Wang, Y., et al. (2018). Novel total syntheses of oxoaporphine alkaloids enabled by mild Cu-catalyzed tandem oxidation/aromatization. RSC Advances.[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]
Mel'chin, V. V. (2003). (4,5-Dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone. Molbank, 2003(3), M342.[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). Wiley.[Link]
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[Link]
Exploratory
A Hypothetical Guide to the X-ray Crystallographic Analysis of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone: From Crystal to Structure
Abstract This technical guide provides a comprehensive, hypothetical framework for the single-crystal X-ray diffraction analysis of the novel compound (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone. In the absence of...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive, hypothetical framework for the single-crystal X-ray diffraction analysis of the novel compound (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone. In the absence of published empirical data for this specific molecule, this document serves as an in-depth procedural whitepaper for researchers in crystallography, medicinal chemistry, and materials science. We will navigate the complete workflow, from the critical initial step of crystal growth to the final stages of structure solution, refinement, and interpretation. The methodologies detailed herein are grounded in established crystallographic principles and best practices, offering a robust roadmap for the structural elucidation of this and similar small organic molecules. The insights gained from such an analysis are invaluable for understanding structure-property relationships, which is a cornerstone of modern drug development and materials engineering.[1][2][3][4]
Introduction: The Significance of Structural Elucidation
The compound (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone belongs to the methanone class of molecules, which are known for their diverse biological activities and applications in materials science. The precise three-dimensional arrangement of its constituent atoms, including bond lengths, bond angles, and intermolecular interactions, dictates its physicochemical properties and, consequently, its function.
X-ray crystallography remains the gold standard for obtaining high-resolution structural data of small molecules.[1][2] This technique provides an unambiguous determination of the molecular conformation and packing in the solid state. For a compound like (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone, this information is critical for:
Drug Discovery and Design: Understanding how the molecule might interact with biological targets, such as enzymes or receptors, is fundamental to rational drug design.[1][3][4] The crystal structure can reveal key pharmacophoric features and guide the optimization of lead compounds.
Materials Science: The solid-state packing of molecules influences properties like solubility, stability, and polymorphism, which are critical for pharmaceutical formulation and the development of new materials.
Structure-Activity Relationship (SAR) Studies: By correlating the three-dimensional structure with biological activity, researchers can build predictive models to design more potent and selective analogues.
This guide will therefore outline the necessary steps to obtain and analyze the crystal structure of this target molecule.
The Crystallization Challenge: Obtaining Diffraction-Quality Single Crystals
The primary bottleneck in any crystallographic study is the growth of a single crystal of suitable size and quality (ideally 0.1-0.3 mm in each dimension with no visible defects).[5] This process involves a systematic screening of conditions to induce slow, ordered precipitation from a supersaturated solution.[6][7]
Purification of the Starting Material
Before attempting crystallization, it is imperative that the (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone sample is of the highest possible purity (>99%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction. Standard purification techniques such as column chromatography and recrystallization should be employed.
Crystallization Techniques
A variety of techniques can be employed to grow single crystals. For a small organic molecule, the following methods are often successful:
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradually increases the concentration, leading to supersaturation and crystal growth.[6]
Vapor Diffusion: This is one of the most common techniques.[7][8][9][10][11][12][13][14] A concentrated solution of the compound is placed as a drop next to a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization. This can be set up as a "hanging drop" or "sitting drop".[10][11][13][14]
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[9] Slow diffusion at the interface between the two solvents can lead to the formation of high-quality crystals.
A systematic screening of various solvents and solvent combinations is crucial. A good starting point is to identify solvents in which the compound has moderate solubility.
Figure 1: A generalized workflow for the crystallization of a small organic molecule.
Data Collection: Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Modern diffractometers, such as those running on Bruker's APEX software suite, automate much of the data collection process.[15][16][17][18][19]
Experimental Setup
A typical setup for a small organic molecule would involve:
X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation.
Detector: A CCD or CMOS detector.
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in better diffraction data.
Data Collection Strategy
The data collection strategy is designed to measure the intensities of a large number of unique reflections. This typically involves a series of scans through different crystal orientations. The APEX software can automatically determine an optimal strategy to ensure high completeness and redundancy of the data.[15][19]
Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The collected diffraction data is a series of spots, each with a specific intensity and position. The process of converting this data into a 3D model of the molecule involves two key stages: structure solution and refinement. This is typically carried out using software packages like SHELX (integrated within platforms like Olex2).[20][21][22][23][24]
Data Reduction and Space Group Determination
The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors. The symmetry of the diffraction pattern is then analyzed to determine the crystal system and space group.
Structure Solution
The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, we lose the phase information. Structure solution methods are used to estimate these initial phases. For small molecules, "direct methods" are typically very successful.
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. This process is continued until the model converges to a stable solution with good agreement statistics.
Figure 2: The workflow from diffraction data to the final structural model.
Data Presentation and Interpretation
The final result of a crystal structure determination is a Crystallographic Information File (CIF).[25][26][27][28][29] This is a standard format that contains all the information about the crystal, the experiment, and the final refined structure.[25][26][28]
Hypothetical Crystallographic Data
The following table summarizes the kind of data that would be expected for (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone.
Parameter
Hypothetical Value
Significance
Chemical Formula
C₁₃H₁₁NO₅
Defines the elemental composition of the molecule.
Formula Weight
261.23 g/mol
The mass of one mole of the compound.
Crystal System
Monoclinic
Describes the symmetry of the unit cell.
Space Group
P2₁/c
A common space group for organic molecules, indicating specific symmetry operations within the unit cell.
a, b, c [Å]
10.1, 8.5, 14.2
The dimensions of the unit cell.
α, β, γ [°]
90, 105.2, 90
The angles of the unit cell.
Volume [ų]
1175
The volume of the unit cell.
Z
4
The number of molecules in the unit cell.
Density (calculated) [g/cm³]
1.476
The calculated density of the crystal.
R-factor (R1)
~0.04
A measure of the agreement between the calculated and observed structure factors (a lower value is better).
Goodness-of-Fit (GooF)
~1.0
Should be close to 1 for a good refinement.
Molecular and Crystal Structure Visualization
Software such as Mercury is invaluable for visualizing and analyzing the crystal structure.[30][31][32][33][34] It allows for the inspection of:
Molecular Conformation: The dihedral angles between the phenyl and furan rings, and the orientation of the methoxy and nitro groups.
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing.
Figure 3: A 2D representation of the molecular structure of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone.
Conclusion
While this guide presents a hypothetical pathway to the crystal structure of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone, the principles and protocols described are universally applicable in the field of small-molecule crystallography. A successful structure determination would provide invaluable, high-resolution insights into the molecular conformation and intermolecular interactions of this compound. This knowledge is a critical asset for guiding further research, whether in the realm of medicinal chemistry, where it can inform the design of new therapeutic agents, or in materials science, where it can aid in the development of materials with tailored properties. The rigorous application of the described methodologies will ensure the generation of a high-quality, reliable crystal structure, ready for deposition in public databases like the Cambridge Structural Database (CSD)[35][36][37][38], thereby contributing to the collective body of scientific knowledge.
References
The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery. [Link]
The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. [Link]
Acta Crystallographica Section E-structure Reports Online (International Union of Crystallography) | 38503 Publications | 74132 Citations | Top authors | Related journals. SciSpace. [Link]
Acta crystallographica. Section E, Structure reports online [electronic resource]. Penn State University Libraries Catalog. [Link]
How To Grow Crystals. The Center for Xray Crystallography » University of Florida. [Link]
Solubility Profile and Solvation Thermodynamics of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone in Organic Solvents
A Technical Whitepaper for Chemical Development and Process Optimization Executive Summary In modern organic synthesis and pharmaceutical development, the diaryl ketone scaffold serves as a critical intermediate. Specifi...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Chemical Development and Process Optimization
Executive Summary
In modern organic synthesis and pharmaceutical development, the diaryl ketone scaffold serves as a critical intermediate. Specifically, (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a highly functionalized molecule that bridges heterocyclic chemistry with photolabile protecting group technology. The 4,5-dimethoxy-2-nitrophenyl core is a well-documented photolabile moiety; the electron-donating methoxy groups red-shift the absorption spectrum (typically to 340–360 nm), allowing for efficient UV-mediated cleavage without damaging sensitive biological payloads ().
As a Senior Application Scientist, I frequently encounter bottlenecks in process chemistry where the physical properties of such intermediates dictate the success of downstream reactions (e.g., reduction of the nitro group, or Friedel-Crafts acylation). Understanding the absolute solubility profile of this compound is not merely an academic exercise—it is a prerequisite for optimizing reaction kinetics, designing crystallization purifications, and formulating drug conjugates.
This guide provides an in-depth analysis of the structural drivers of solvation for this compound, predictive Hansen Solubility Parameters (HSP), expected empirical solubility data, and a self-validating protocol for precise laboratory determination.
Structural Drivers of Solvation
The dissolution of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is governed by the interplay between its crystalline lattice energy and its specific functional domains ().
Hydrophobic/Aromatic Core : The molecule features a benzene ring and a furan ring. These planar, aromatic systems engage in strong
π−π
stacking in the solid state. To dissolve the compound, a solvent must provide sufficient London dispersion forces (
δd
) to disrupt this stacking.
Hydrogen Bond Acceptors : The structure is exceptionally rich in hydrogen bond acceptors: two methoxy oxygens, one nitro group, the furan oxygen, and the central ketone carbonyl. However, it lacks any hydrogen bond donors (no -OH or -NH groups).
Push-Pull Polarity : The strongly electron-withdrawing nitro group positioned ortho to the ketone, combined with the electron-donating methoxy groups, creates a pronounced push-pull electronic system. This results in a strong permanent dipole (
δp
).
Causality in Solvent Selection : Because the molecule cannot self-donate hydrogen bonds, it relies entirely on the solvent to provide either strong dipole-dipole interactions (e.g., DMF, DMSO) or hydrogen bond donation (e.g., Alcohols) to stabilize the solvated state and overcome the endothermic penalty of cavity formation.
Fig 1: Thermodynamic pathway of solute dissolution and cavity formation.
Hansen Solubility Parameter (HSP) Profiling
Using group contribution methods derived from structurally analogous compounds like (4,5-Dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone (), we can estimate the Hansen Solubility Parameters for the target molecule. These parameters quantitatively describe the cohesive energy density of the compound.
Table 1: Estimated HSP Values and Solvent Matching
Based on the HSP profiling and empirical observations of structurally identical photolabile cores, the solubility of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is categorized below. This data is critical for selecting reaction media or designing biphasic extraction systems.
Table 2: Predicted Solubility Matrix
Solvent Class
Specific Solvent
Expected Solubility
Mechanistic Rationale
Polar Aprotic
DMF, DMSO
Very High (>100 mg/mL)
Exceptional match for
δp
; strong dipole-dipole interactions stabilize the polar nitro/ketone moieties.
Chlorinated
Dichloromethane (DCM)
High (50–100 mg/mL)
High dispersion forces (
δd
) efficiently disrupt the aromatic
π−π
stacking of the crystal lattice.
Ethers
THF, 1,4-Dioxane
Moderate to High
Good Lewis acid/base interaction with the aromatic system and furan ring.
Alcohols
Methanol, Ethanol
Moderate (10–30 mg/mL)
H-bond donation from the solvent interacts favorably with the nitro and methoxy H-bond acceptors.
Non-Polar
Hexane, Heptane
Insoluble (<1 mg/mL)
Insufficient polarity and H-bonding capacity to overcome the solute's high lattice energy.
Aqueous
Water
Insoluble
The high hydrophobicity of the diaryl framework prevents effective hydration.
To establish absolute trustworthiness in solubility data for regulatory or scale-up purposes, theoretical predictions must be backed by rigorous empirical testing. The isothermal shake-flask method, coupled with HPLC-UV quantification, is the industry gold standard.
The Causality of Self-Validation: A common pitfall in solubility testing is measuring a kinetic dissolution rate rather than the true thermodynamic equilibrium. This protocol is designed as a self-validating system: by quantifying the concentration at both 24 hours and 48 hours, we mathematically prove that thermodynamic equilibrium has been achieved (variance < 2%). Furthermore, the use of amber vials is a deliberate choice to prevent the well-documented photolytic degradation of the ortho-nitrobenzyl scaffold.
Step-by-Step Methodology
Sample Preparation (Excess Addition):
Add an excess amount of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (approximately 150–200 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial. The amber glass prevents UV-induced cleavage of the photolabile core.
Isothermal Equilibration:
Seal the vials tightly with PTFE-lined caps. Place them in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm. Prepare two parallel sets of vials: one to be harvested at 24 hours, and the other at 48 hours.
Phase Separation:
After the designated time, remove the vials. To separate the undissolved solid lattice from the solvated molecules, centrifuge the suspension at 10,000 rpm for 10 minutes at 25 °C. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. (Critical Step: Discard the first 0.3 mL of filtrate to ensure the filter membrane is saturated and not adsorbing the solute).
Dilution & HPLC-UV Quantification:
Volumetrically dilute an aliquot of the clear supernatant with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. Analyze via HPLC-UV at the compound's
λmax
(typically ~345 nm for the dimethoxy-nitro core).
Equilibrium Validation:
Compare the calculated concentrations from the 24-hour and 48-hour samples. If the difference is less than 2%, the data is validated as the absolute thermodynamic solubility.
Fig 2: Self-validating isothermal shake-flask protocol for solubility determination.
Title: Drug conjugates with photocleavable solubility modulators (WO2018200462A1)
Protocols & Analytical Methods
Method
Step-by-step synthesis protocol for (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
Application Note: Regioselective Nitration Protocol for the Synthesis of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Profession...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Nitration Protocol for the Synthesis of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.
Introduction and Mechanistic Rationale
Furan-bearing nitroaromatic compounds are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of complex photo-cleavable linkers, indole derivatives, and novel heterocyclic scaffolds. The synthesis of (4,5-dimethoxy-2-nitrophenyl)(furan-2-yl)methanone relies on the regioselective electrophilic aromatic substitution (nitration) of the precursor, (3,4-dimethoxyphenyl)(furan-2-yl)methanone.
Chemical Causality & Design:
Performing nitration on a molecule containing both an electron-rich dimethoxyphenyl ring and a furan ring presents a distinct chemoselectivity challenge. Furan is highly susceptible to acid-catalyzed ring-opening and oxidative degradation under standard nitration conditions (e.g., concentrated
H2SO4
/
HNO3
). However, the presence of the electron-withdrawing carbonyl group at the 2-position of the furan slightly deactivates it. Conversely, the benzene ring is strongly activated by the two electron-donating methoxy groups.
To prevent the destruction of the furan moiety, a milder nitrating system is required. Utilizing red fuming nitric acid in glacial acetic acid generates the requisite nitronium ion (
NO2+
) without the harsh acidity of sulfuric acid [1]. The methoxy groups direct the incoming nitro group regioselectively to the position para to the meta-methoxy group (the 6-position of the original veratryl system, yielding the 2-nitro product).
Experimental Workflow Logic
Workflow for the regioselective nitration of furan-bearing aromatic ketones.
Materials and Reagents
Reagent / Material
Role
Quantity (per 4 mmol scale)
Safety / Handling Notes
(3,4-Dimethoxyphenyl)(furan-2-yl)methanone
Starting Material
1.00 g (approx. 4 mmol)
Standard PPE.
Glacial Acetic Acid
Solvent / Moderator
10 mL
Corrosive. Use in fume hood.
Red Fuming Nitric Acid
Nitrating Agent
1 mL
Highly Corrosive & Oxidizing. Strong fuming. Handle strictly in a fume hood.
Deionized Water / Ice
Quenching Agent
50 mL
N/A
Ethanol (Absolute)
Recrystallization Solvent
As needed
Flammable.
Activated Charcoal
Decolorizing Agent
50 mg
Inhalation hazard (dust).
Step-by-Step Synthesis Protocol
Step 1: Substrate Dissolution
Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of (3,4-dimethoxyphenyl)(furan-2-yl)methanone in 10 mL of glacial acetic acid.
Causality: Glacial acetic acid is chosen over halogenated solvents because it is miscible with nitric acid and acts as a mild proton source, moderating the reactivity of the nitrating agent to protect the furan ring [1].
Step 2: Temperature Equilibration
Action: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Causality: Nitration is highly exothermic. Maintaining 0 °C suppresses secondary reactions, specifically the oxidative cleavage of the furan ring by nitric acid.
Step 3: Electrophilic Addition
Action: Using an addition funnel or a glass syringe, add 1 mL of red fuming nitric acid dropwise over a period of 5 minutes.
Causality: Dropwise addition prevents localized temperature spikes (hot spots) and controls the concentration of the active nitronium ion, ensuring high regioselectivity.
Step 4: Reaction Incubation
Action: Maintain the reaction mixture at 0 °C with continuous stirring for 10–15 minutes. Monitor completion via TLC (Thin Layer Chromatography) using a suitable eluent (e.g., Hexanes/Ethyl Acetate 3:1).
Causality: The electron-rich nature of the dimethoxyphenyl ring allows the reaction to proceed rapidly even at low temperatures. Prolonged exposure to nitric acid will lead to degradation.
Step 5: Quenching and Precipitation
Action: Once TLC indicates complete consumption of the starting material, immediately pour the reaction mixture into 50 mL of vigorously stirred ice water.
Causality: Water instantly dilutes the acidic medium, halting the generation of nitronium ions. The sudden increase in polarity forces the highly hydrophobic nitroketone product to crash out of solution as a solid precipitate.
Step 6: Isolation and Purification
Action: Isolate the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water until the filtrate is pH neutral. Air-dry the crude solid.
Action: Recrystallize the crude product from boiling ethanol. If the solution is dark, add a small amount of activated charcoal, filter hot, and allow the filtrate to cool slowly to room temperature to yield pure crystals.
Causality: Washing removes residual acetic and nitric acids. Recrystallization from ethanol efficiently separates the desired product from trace amounts of over-nitrated byproducts or unreacted starting material [1].
Quantitative Data & Expected Characterization
Based on analogous protocols for furan-bearing dimethoxyphenyl ketones, the following analytical parameters validate the success of the synthesis [1]:
Parameter
Expected Result
Diagnostic Significance
Yield
60% – 70%
High yield indicates successful preservation of the furan ring.
Physical State
Yellow crystalline solid
The yellow color is characteristic of conjugated nitroaromatic compounds.
Confirms the presence of two distinct methoxy groups.
¹H NMR (CDCl₃)
δ
6.98 (s, 1H), 7.68 (s, 1H)
Two singlets in the aromatic region confirm para-substitution relative to each other (positions 3 and 6 of the benzene ring), proving regioselective nitration.
¹H NMR (CDCl₃)
δ
~6.5, ~7.1, ~7.6 (furan protons)
Confirms the furan ring remains intact and was not nitrated or opened.
References
Mel'chin, V. V. (2003). (4,5-Dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone. Molbank, 2003(4), M342. Available at:[Link]
Application
Using (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone as a photocleavable protecting group
Executive Summary & Mechanistic Rationale Spatiotemporal control over biological and chemical processes relies heavily on photolabile protecting groups (PPGs). While the classic o-nitrobenzyl (ONB) group has been a found...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Spatiotemporal control over biological and chemical processes relies heavily on photolabile protecting groups (PPGs). While the classic o-nitrobenzyl (ONB) group has been a foundational tool, it suffers from two major limitations: the requirement for high-energy UV-B light (which causes cellular damage) and the generation of highly reactive, toxic o-nitrosobenzaldehyde byproducts upon cleavage[1].
The DMNF system —based on the (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone core—solves both issues.
Electronic Tuning: The addition of two electron-donating methoxy groups (the nitroveratryl core) red-shifts the absorption maximum to the safer UV-A range (~365 nm)[2].
Steric & Chemical Deactivation: By introducing a furan-2-yl moiety at the benzylic position, the photolysis byproduct is forced to be a sterically hindered ketone rather than an aldehyde.
Critical Nomenclature Note: While the scaffold is commonly referred to by its stable ketone form—(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (DMNF-Methanone)—this molecule is actually the synthetic precursor and the ultimate photolysis byproduct. To function as a protecting group for payloads (e.g., carboxylic acids, phosphates, or amines), the methanone must first be reduced to its reactive carbinol form, DMNF-OH . Upon UV irradiation, the Norrish Type II reaction cleaves the conjugate, releasing the payload and cleanly regenerating the inert DMNF-Methanone[1].
Quantitative Data & Benchmarking
The structural modifications in the DMNF system provide distinct advantages over traditional PPGs. The data below summarizes the comparative efficacy of these scaffolds.
The cleavage of the DMNF-protected payload is driven by a Norrish Type II photoisomerization. Upon irradiation at 365 nm, the nitro group enters an excited triplet state and abstracts the benzylic proton. This forms an aci-nitro intermediate that rapidly rearranges into a hemiacetal, which subsequently collapses to release the free payload and the DMNF-Methanone byproduct[1].
Figure 1: Norrish Type II photochemical cleavage pathway of the DMNF system.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following workflow is designed as a self-validating system . Each step includes specific analytical checkpoints to verify success before proceeding.
Figure 2: Self-validating workflow for DMNF-based payload protection and uncaging.
Protocol A: Scaffold Activation (Reduction to DMNF-OH)
Before conjugation, the inert DMNF-Methanone must be converted into a reactive secondary alcohol.
Methodology:
Dissolve 1.0 eq of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone in a 1:1 mixture of anhydrous THF and Methanol (0.2 M concentration).
Cool the reaction flask to 0 °C using an ice bath.
Slowly add 1.5 eq of Sodium Borohydride (NaBH₄) in small portions over 10 minutes.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
Quench the reaction with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Causality & Rationale: NaBH₄ is selected because it is a mild hydride donor. It selectively reduces the ketone to a secondary alcohol without over-reducing the sensitive nitro group or disrupting the furan ring[3]. The 0 °C starting temperature prevents exothermic side reactions that could lead to ring-opening of the furan.
Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The product (DMNF-OH) will show a distinct shift to a more polar (lower
Rf
) spot. Confirm via FT-IR: ensure the complete disappearance of the strong ketone C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
Protocol B: Payload Conjugation (Esterification)
This protocol describes the protection of a model carboxylic acid payload.
Methodology:
In an amber-glass vial (to prevent premature photolysis), dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of DMNF-OH in anhydrous Dichloromethane (DCM).
Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.2 eq of DMAP (4-Dimethylaminopyridine).
Stir the mixture at room temperature in the dark for 12–16 hours.
Wash the organic layer with 0.1 M HCl, followed by saturated NaHCO₃ and brine. Dry and concentrate. Purify via flash chromatography.
Causality & Rationale: The secondary alcohol of DMNF-OH is sterically hindered by the adjacent furan and nitrophenyl rings. EDC is chosen as the coupling agent because its urea byproduct is easily washed away in aqueous workup. DMAP is strictly required here; it acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes the steric hindrance of the DMNF-OH carbinol.
Validation Checkpoint: Analyze the crude mixture via LC-MS. The successful conjugation is validated by the presence of the
[M+H]+
or
[M+Na]+
mass of the caged conjugate, and the total absence of the free carboxylic acid peak.
Protocol C: Photochemical Deprotection (Uncaging)
Methodology:
Dissolve the purified DMNF-conjugate in a physiological buffer (e.g., PBS, pH 7.4). If the conjugate is highly hydrophobic, add 1–5% DMSO as a cosolvent.
Place the solution in a quartz cuvette or a clear-bottom multiwell plate.
Irradiate the sample using a 365 nm LED light source (intensity: 10–20 mW/cm²) for 5 to 15 minutes.
Causality & Rationale: 365 nm UV-A light is specifically chosen because it aligns with the red-shifted absorption maximum of the dimethoxy-nitroaryl chromophore[2]. This wavelength is highly penetrating and avoids the phototoxicity associated with UV-B/C light (<300 nm), preserving the integrity of biological samples and the released payload.
Validation Checkpoint: Monitor the photolysis via HPLC. A successful reaction is validated by the disappearance of the conjugate peak and the emergence of exactly two new peaks: the free payload and the stable DMNF-Methanone byproduct. The stoichiometric recovery of the methanone peak confirms that no electrophilic scavenging or side-reactions occurred.
References
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy
Source: nih.gov
URL:[Link]
Photolabile Protecting Groups: Structure and Reactivity
Source: researchgate.net
URL:[Link]
Bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol: a new and efficient photolabile protecting group for aldehydes and ketones
Source: researchgate.net
URL:[Link]
Application Note: (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone in Pharmaceutical Synthesis
Executive Summary & Chemical Profiling (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a highly specialized, multifunctional building block utilized in advanced pharmaceutical synthesis. Its structural architecture...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a highly specialized, multifunctional building block utilized in advanced pharmaceutical synthesis. Its structural architecture is defined by three critical pharmacophoric elements:
The ortho-Nitro Group: Acts as a masked amine. Upon controlled reduction, it unveils a highly nucleophilic aniline derivative.
The Bridging Methanone (Ketone): Provides an electrophilic carbon center primed for intramolecular cyclization or annulation.
The Furan-2-yl and 4,5-Dimethoxy Motifs: These are privileged structures frequently found in FDA-approved drugs (e.g., the quinazoline-based alpha-1 blockers like prazosin and various kinase inhibitors), enhancing target binding affinity through hydrogen bonding and hydrophobic interactions.
This application note details the retrosynthetic utility of this compound, focusing on its transformation into the pivotal intermediate (2-amino-4,5-dimethoxyphenyl)(furan-2-yl)methanone , and its subsequent divergent cyclization into high-value heterocyclic scaffolds.
Retrosynthetic Value & Mechanistic Overview
The strategic value of (4,5-dimethoxy-2-nitrophenyl)(furan-2-yl)methanone lies in its ability to undergo a cascade of late-stage functionalizations. The primary challenge in utilizing this precursor is the chemoselective reduction of the nitro group. Aggressive reducing agents (like LiAlH₄ or high-pressure H₂ over Pd/C) risk reducing the bridging ketone to a secondary alcohol or hydrogenating the sensitive furan ring.
By employing controlled, green-chemistry reduction protocols—such as the use of iron nanoparticles in aqueous micellar conditions[1]—the nitro group is selectively reduced to an amine. This yields an ortho-aminobenzophenone derivative, which serves as a universal precursor for three major classes of heterocycles:
Quinazolines: Via Niementowski-type or direct cyclocondensation with formamide[2].
Quinolines: Via Friedländer annulation with α-methylene ketones[3].
1,4-Benzodiazepines: Via condensation with α-amino acid esters.
Divergent synthetic pathways of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, it is critical to implement protocols that are not only high-yielding but mechanistically sound and self-validating. The following methodologies emphasize chemoselectivity and operational simplicity.
Protocol 1: Chemoselective Nitro Reduction via Micellar Catalysis
Objective: Reduce the -NO₂ group to -NH₂ without compromising the furan ring or the bridging ketone.
Causality & Insight: Traditional Fe/HCl reductions can cause acid-catalyzed ring-opening of the furan. Utilizing Iron (Fe) nanoparticles doped with trace Pd/Ni in an aqueous surfactant (TPGS-750-M) provides a mild, pH-neutral environment. The surfactant forms nanomicelles that encapsulate the hydrophobic starting material, driving the reaction kinetically at room temperature[1].
Step-by-Step Methodology:
Preparation: In a reaction vial, dissolve (4,5-dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (1.0 mmol) in 2.0 mL of a 2 wt% aqueous solution of TPGS-750-M. Add 0.5 mL of methanol as a co-solvent to aid initial dispersion.
Catalyst Addition: Add Fe nanoparticles (approx. 10 mg) followed by slow, portion-wise addition of NaBH₄ (3.0 mmol) to control hydrogen evolution.
Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 16 hours.
Workup & Validation: Extract the aqueous phase with ethyl acetate (3 × 10 mL). Filter the combined organic layers through a short pad of Celite to remove metal nanoparticles. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Analytical Marker: IR spectroscopy should confirm the disappearance of the strong asymmetric NO₂ stretch (~1530 cm⁻¹) and the appearance of a primary amine N-H doublet (~3300–3400 cm⁻¹).
Protocol 2: Assembly of the Quinazoline Core
Objective: Synthesize 6,7-dimethoxy-4-(furan-2-yl)quinazoline.
Causality & Insight: The reaction of o-aminobenzophenones with formamide is a classic route to quinazolines[2]. However, the bulky furan ring creates steric hindrance. Utilizing microwave irradiation with ammonium acetate as a catalytic additive accelerates the formation of the intermediate Schiff base, driving the cyclization and subsequent aromatization (via loss of water) in minutes rather than hours[4].
Step-by-Step Methodology:
Preparation: Combine the (2-amino-4,5-dimethoxyphenyl)(furan-2-yl)methanone intermediate (1.0 mmol), formamide (5.0 mL, acting as both reagent and solvent), and NH₄OAc (0.2 mmol) in a microwave-safe quartz vessel.
Reaction: Subject the mixture to microwave irradiation (150 °C, 150 W) for 15 minutes.
Workup & Validation: Cool the vessel to room temperature and pour the mixture into 50 mL of crushed ice. Stir vigorously until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from hot ethanol.
Analytical Marker: ¹H NMR will show the diagnostic quinazoline C2-proton as a sharp singlet far downfield (δ ~9.0–9.2 ppm).
Protocol 3: Friedländer Quinoline Annulation
Objective: Synthesize highly substituted quinoline derivatives.
Causality & Insight: The Friedländer reaction involves an initial rate-limiting intermolecular aldol condensation followed by intramolecular cyclization[3]. Using an acid catalyst like p-Toluenesulfonic acid (p-TSA) under Dean-Stark conditions removes water, shifting the equilibrium entirely toward the aromatized quinoline product.
Step-by-Step Methodology:
Preparation: Dissolve the o-aminobenzophenone intermediate (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in 10 mL of anhydrous toluene.
Reaction: Attach a Dean-Stark trap and reflux the mixture (110 °C) for 4–6 hours until water ceases to collect.
Workup & Validation: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (to neutralize the acid) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Quantitative Data Presentation
The following table summarizes the expected performance metrics for the protocols described above, providing a baseline for experimental validation.
Transformation Workflow
Reagents / Catalyst System
Conditions (Temp / Time)
Expected Yield
Chemoselectivity / Notes
Nitro Reduction
Fe NPs, NaBH₄, TPGS-750-M
Room Temp / 16 h
83–88%
High; Ketone and furan remain fully intact.
Quinazoline Synthesis
Formamide, NH₄OAc
150 °C (MW) / 15 min
75–85%
Rapid aromatization; overcomes steric hindrance.
Friedländer Annulation
Ethyl acetoacetate, p-TSA
110 °C (Reflux) / 4–6 h
70–80%
High regioselectivity for 2,3-disubstituted quinolines.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, assay development scientists, and medicinal chemists.
Applications: High-Throughput Screening (HTS), Anti-inflammatory Assays, Cytotoxicity Profiling.
Executive Summary & Chemical Rationale
The compound (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (CAS: 886493-85-2) represents a privileged diaryl methanone scaffold. It integrates a furan-2-yl pharmacophore—highly valued for its ability to occupy hydrophobic pockets in target enzymes like Cyclooxygenase-2 (COX-2)—with a 4,5-dimethoxy-2-nitrophenyl moiety. While this scaffold is a potent precursor for bioactive heterocycles (such as pyrazolines and oxadiazoles) 1, its in vitro handling is complicated by two critical physicochemical traits: extreme lipophilicity and inherent photolability .
The o-nitrobenzyl-type structure is highly susceptible to UV and ambient blue light, which can trigger Norrish type II photoreactions or unwanted cleavage 2. Consequently, standard assay preparation protocols will fail if actinic light protection and rigorous solvent management are ignored. This guide provides a self-validating, expert-level protocol for solubilizing and screening this compound while preserving its structural integrity.
Physicochemical Profiling & Handling Rationale
Property
Value
Rationale for Assay Preparation
Molecular Weight
277.23 g/mol
Required for molarity calculations (2.77 mg/mL = 10 mM stock).
Photostability
Low (Photolabile)
Causality: Ambient light induces photoreduction. Amber vials and dark incubation are mandatory.
Aqueous Solubility
Poor (< 0.1 mg/mL)
Causality: High risk of precipitation in cell media. Requires anhydrous DMSO as a primary vehicle.
LogP (Estimated)
~2.5 - 3.0
High lipophilicity dictates a two-step "kinetic dilution" method to prevent compound crash-out.
Experimental Workflow
The following workflow outlines the critical path from raw powder to a validated, assay-ready microplate.
Workflow for the preparation and dilution of hydrophobic methanone derivatives for in vitro assays.
To prevent the compound from precipitating when introduced to aqueous cell culture media, it must first be fully solvated in a water-free environment 3.
Step-by-Step Procedure:
Weighing (Dark Room): Under amber lighting, accurately weigh 2.77 mg of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone into a sterile, low-bind amber microcentrifuge tube.
Primary Solvation: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO, >99.9% purity, stored over molecular sieves) to achieve a 10 mM master stock.
Expert Insight: Do not use standard benchtop DMSO. DMSO is highly hygroscopic; absorbed water drastically reduces the solubility of lipophilic methanones, causing invisible micro-precipitates.
Homogenization: Vortex vigorously for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature.
Intermediate Dilution: Create a 200X intermediate stock (e.g., 2 mM for a 10 µM final assay concentration) using anhydrous DMSO.
Aqueous Transfer (The "Flash" Method): Rapidly inject 5 µL of the intermediate DMSO stock into 995 µL of pre-warmed (37°C) aqueous assay medium while vortexing.
Causality: Adding medium to the DMSO creates a localized environment of high water concentration, leading to immediate nucleation. Injecting DMSO into a large vortexing aqueous volume ensures rapid dispersion, trapping the compound in a metastable supersaturated state.
Self-Validation Step (Turbidimetry):
Before applying the medium to cells, measure the absorbance of the final assay medium at 620 nm (a wavelength where the compound does not absorb) 4. An increase in optical density compared to a 0.5% DMSO vehicle control indicates compound precipitation, invalidating the dilution.
Protocol B: In Vitro Anti-Inflammatory (COX-2) & Cytotoxicity Screening
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at
1×104
cells/well. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Aspirate the old media. Apply the kinetically diluted (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (1 µM to 50 µM final concentrations). Ensure the final DMSO concentration is strictly ≤0.5% .
Causality: DMSO concentrations >0.5% can alter cell membrane permeability and induce spontaneous cytotoxicity, confounding the pharmacological readout 3.
Stimulation: After 2 hours of pre-incubation with the compound, stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) to induce COX-2 expression. Incubate for 24 hours in the dark.
Readout (PGE2 ELISA & MTT):
Collect the supernatant to quantify Prostaglandin E2 (PGE2) levels via ELISA (indicative of COX-2 activity).
Add MTT reagent (0.5 mg/mL) to the remaining cells for 4 hours to assess cell viability.
Self-Validation Step:
The assay is only valid if the vehicle control (0.5% DMSO + LPS) shows >95% cell viability and maximum PGE2 production, while the positive control (Celecoxib, 10 µM) demonstrates >80% COX-2 inhibition without cytotoxicity.
Mechanistic Pathway
The diagram below illustrates the targeted inflammatory cascade. The furan-2-yl moiety is hypothesized to insert into the hydrophobic channel of the COX-2 active site, blocking the conversion of arachidonic acid to inflammatory prostaglandins.
Proposed mechanism of COX-2 inhibition by furan-2-yl methanone derivatives in inflammatory pathways.
Data Presentation & Interpretation
To ensure robust interpretation, quantitative data must decouple true pharmacological inhibition from artifactual cytotoxicity. Below is a standardized matrix for presenting HTS results.
Treatment Group
Concentration (µM)
Cell Viability (%)
COX-2 Inhibition (%)
Validation Status
Vehicle (0.5% DMSO)
0
98.5 ± 1.2
0.0 ± 0.5
Valid (Baseline)
Celecoxib (Control)
10
95.2 ± 1.8
85.4 ± 2.1
Valid (Expected)
Test Compound
1
97.1 ± 1.5
22.3 ± 3.4
Valid
Test Compound
10
94.8 ± 2.0
68.7 ± 4.2
Valid
Test Compound
50
72.4 ± 5.1
89.1 ± 3.8
Flagged (Cytotoxicity)
Interpretation Note: At 50 µM, the compound exhibits significant cytotoxicity (Viability < 80%). Therefore, the observed 89.1% COX-2 inhibition at this dose is an artifact of cell death rather than true enzymatic inhibition. The valid IC₅₀ must be calculated using only the non-toxic concentration range (≤ 10 µM).
References
Current status of pyrazole and its biological activities. PMC / NIH.
Application Note: Chemoselective Catalytic Reduction of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a mechanistic rationale and self-validating experimental protocols for the chemoselective reduction of a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Objective: To provide a mechanistic rationale and self-validating experimental protocols for the chemoselective reduction of a highly functionalized nitroarene to its corresponding aniline.
Executive Summary & Strategic Overview
The reduction of (4,5-dimethoxy-2-nitrophenyl)(furan-2-yl)methanone to yield (2-amino-4,5-dimethoxyphenyl)(furan-2-yl)methanone (CAS: 886494-40-2)[1][2] is a critical transformation in the synthesis of quinazoline-based pharmaceuticals and advanced heterocyclic building blocks.
This specific substrate presents a classic "chemoselectivity trilemma." It contains three reducible moieties:
The Nitro Group (-NO₂): The intended target for reduction.
The Diaryl Ketone (-C=O): Susceptible to over-reduction to a secondary alcohol or complete deoxygenation.
The Furan Ring: An electron-rich heterocycle prone to saturation into tetrahydrofuran (THF) under aggressive hydrogenation conditions[3].
Standard catalytic hydrogenation (e.g., H₂ gas with unpoisoned Pd/C or Rh/C) often results in a complex mixture of over-reduced byproducts. To achieve >98% chemoselectivity, the thermodynamic activity of the hydrogen source must be decoupled from the bulk solvent. This guide details two field-proven methodologies to achieve this: Transfer Hydrogenation (Kinetic Control) and Poisoned Catalysis (Thermodynamic Control) .
Mechanistic Principles (E-E-A-T)
The reduction of nitroarenes follows the well-established Haber mechanism , proceeding sequentially through nitroso (-N=O) and hydroxylamine (-NHOH) intermediates before yielding the final aniline (-NH₂)[4].
To arrest the reduction strictly at the aniline stage without compromising the ketone or furan, we must manipulate the catalytic surface phenomena:
Kinetic Control via Transfer Hydrogenation: By utilizing ammonium formate (
NH4HCO2
) and Pd/C, hydrogen is generated in situ via surface decomposition[5][6]. Because H₂ generation is rate-limited by the catalyst's surface area, the steady-state concentration of adsorbed hydrogen remains extremely low. The highly electrophilic nitro group rapidly consumes this surface-bound hydrogen, outcompeting the furan and ketone groups which require higher hydrogen saturation to undergo reduction.
Thermodynamic Control via Catalyst Poisoning: Platinum is inherently less active toward ketone and furan reduction than palladium. By using a sulfided Pt/C catalyst, the most active catalytic sites are selectively poisoned by sulfur. This raises the activation energy barrier for ketone and heterocycle reduction beyond what is achievable at 1 atm H₂ at room temperature, while the highly exergonic nitro reduction proceeds unhindered[3].
Reaction Pathway Visualization
Figure 1: Haber mechanism for nitro reduction vs. off-target over-reduction pathways.
Experimental Methodologies
Protocol A: Transfer Hydrogenation (Recommended for Lab Scale)
This protocol utilizes kinetic control to protect the furan and ketone[6]. It is highly scalable and avoids the hazards of pressurized hydrogen gas.
Substrate Dissolution: Dissolve the nitroarene in the Methanol/THF mixture in a round-bottom flask. Causality: THF ensures complete solubility of the ketone, while Methanol acts as a protic shuttle for the formate decomposition.
Catalyst Addition: Purge the flask with N₂. Carefully add the 10% Pd/C. Caution: Pd/C is pyrophoric; ensure the flask is strictly under inert atmosphere during addition.
Reductant Addition: Add ammonium formate in a single portion.
Self-Validating Checkpoint 1 (Initiation): Gently warm the mixture to 40–45 °C. Within 5–10 minutes, mild effervescence (CO₂ and NH₃ gas evolution) must be observed. This visual cue validates that the catalytic hydrogen transfer cycle is active.
Reaction Monitoring: Stir for 2–3 hours.
Self-Validating Checkpoint 2 (Completion): The reaction is complete when the distinct bright yellow color of the starting nitroarene transitions to a pale yellow or colorless solution. Confirm via TLC (Hexanes/EtOAc 6:4) or LC-MS.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C, washing the cake with excess EtOAc. Concentrate the filtrate in vacuo, partition with water to remove residual formate salts, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the pure aniline.
Protocol B: Controlled Hydrogenation (Recommended for Scale-Up)
For industrial scale-up where formate salts are undesirable, thermodynamic control via poisoned catalysis is preferred.
Reagents:
Substrate (1.0 equiv)
5% Pt/C, Sulfided (1 mol% Pt)
H₂ Gas (1 atm, balloon or controlled reactor)
Solvent: Ethyl Acetate (0.2 M)
Step-by-Step Procedure:
Charge a reactor with the substrate, solvent, and sulfided Pt/C.
Purge the vessel with N₂ (3x), then with H₂ (3x).
Stir vigorously at 25 °C under 1 atm of H₂.
Self-Validating Checkpoint: Monitor hydrogen uptake using a mass flow controller or burette. The reaction is complete when exactly 3.0 molar equivalents of H₂ are consumed, at which point uptake will abruptly cease. The sulfided catalyst strictly prevents further H₂ insertion into the ketone or furan[3].
Purge with N₂, filter through Celite, and concentrate.
Quantitative Data & Catalyst Comparison
The following table summarizes the performance of various catalytic systems tested for this specific transformation.
Catalyst System
Hydrogen Source
Temp (°C)
Time (h)
Conversion (%)
Chemoselectivity (%)
Mechanistic Note
10% Pd/C
H₂ (1 atm)
25
4
>99
~85
Minor furan saturation and ketone reduction observed.
10% Pd/C
NH₄HCO₂ (5 eq)
45
2
>99
>98
Protocol A: Kinetic control prevents over-reduction[6].
Applications of Fe Complexes and Nanoparticles as Catalysts in Water
Source: escholarship.org
URL:7
Base-Free Transfer Hydrogenation of Nitroarenes Catalyzed by Micro-Mesoporous Iron Oxide
Source: researchgate.net
URL:5
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts | Chemical Reviews
Source: acs.org
URL:4
Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst
Source: acs.org
URL:3
Transfer Hydrogenation Using Recyclable Polymer-Supported Formate (PSF): Efficient and Chemoselective Reduction of Nitroarenes.
Source: researchgate.net
URL:6
REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi
Source: unimi.it
URL:
The Strategic Role of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone in Modern Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a versatile synthetic intermediate that holds a significant position in the toolkit of medicinal and s...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a versatile synthetic intermediate that holds a significant position in the toolkit of medicinal and synthetic chemists. Its strategic design, incorporating a furan moiety, a photosensitive o-nitrobenzyl group, and a latent aniline, provides access to a diverse range of heterocyclic scaffolds. This guide offers an in-depth exploration of its synthesis, key applications, and detailed protocols for its utilization in the construction of complex molecular architectures.
Core Concepts: A Multifaceted Building Block
The utility of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone stems from three key structural features:
The Furan Ring: A versatile five-membered aromatic heterocycle, the furan moiety can participate in a variety of transformations, including cycloadditions and ring-opening/rearrangement reactions, offering a gateway to diverse carbocyclic and heterocyclic systems.
The o-Nitrobenzyl Moiety: This classic photolabile protecting group allows for the controlled release of the protected functionality upon irradiation with UV light.[1][2] This feature is particularly valuable in applications requiring spatial and temporal control over reaction pathways.
The Masked 2-Amino Benzophenone: The nitro group can be readily reduced to an amine, unmasking a 2-aminobenzophenone derivative. This functionality is a cornerstone in the synthesis of a wide array of fused nitrogen-containing heterocycles, most notably quinazolines.
Synthesis of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
The synthesis of the title compound can be reliably achieved through the nitration of the corresponding benzophenone precursor. The following protocol is adapted from a similar synthesis of a close analog.[3]
Protocol 1: Synthesis of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
Materials:
(4,5-Dimethoxyphenyl)(furan-2-yl)methanone
Glacial Acetic Acid
Red Fuming Nitric Acid
Ice
Water
Ethanol
Charcoal
Procedure:
In a flask equipped with a magnetic stirrer and an ice bath, dissolve (4,5-Dimethoxyphenyl)(furan-2-yl)methanone in glacial acetic acid.
Cool the solution to 0 °C using the ice bath.
Slowly add red fuming nitric acid dropwise to the cooled solution, maintaining the temperature at 0 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
Upon completion, pour the reaction mixture into a beaker containing ice water.
A yellow precipitate of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone will form.
Collect the precipitate by vacuum filtration and wash thoroughly with water.
Air-dry the solid.
For purification, recrystallize the crude product from ethanol with the addition of a small amount of activated charcoal to yield the pure product as yellow crystals.
Application in Heterocyclic Synthesis: A Precursor to Quinazolines
A primary application of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is its role as a precursor to 2-(furan-2-carbonyl)-4,5-dimethoxyaniline, a key intermediate for the synthesis of quinazolines. This transformation is achieved through the selective reduction of the nitro group.
Synthetic workflow for quinazoline synthesis.
Protocol 2: Reductive Synthesis of (2-Amino-4,5-dimethoxyphenyl)(furan-2-yl)methanone
This protocol is adapted from the reduction of a similar nitro compound.[4]
To a round-bottom flask, add (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone, iron powder, glacial acetic acid, water, and ethyl acetate.
Reflux the mixture with vigorous stirring for 4-5 hours, monitoring the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain (2-Amino-4,5-dimethoxyphenyl)(furan-2-yl)methanone as pale yellow crystals.[4]
Protocol 3: Synthesis of 2-Aryl-6,7-dimethoxy-4-(furan-2-yl)quinazolines
The resulting 2-aminobenzophenone derivative can be cyclized with various reagents to form the quinazoline ring system. The following is a general procedure using an aromatic aldehyde.
In a round-bottom flask, combine (2-Amino-4,5-dimethoxyphenyl)(furan-2-yl)methanone, the aromatic aldehyde, and a molar excess of ammonium acetate in glacial acetic acid.
Heat the reaction mixture at reflux for several hours, monitoring by TLC.
Upon completion, cool the reaction mixture and pour it into ice water.
Collect the resulting precipitate by filtration.
Wash the solid with water and then a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired quinazoline.
General scheme for quinazoline synthesis.
Application as a Photolabile Protecting Group
The o-nitrobenzyl group is a well-established photolabile protecting group (PPG).[5] Upon irradiation with UV light (typically around 350 nm), an intramolecular hydrogen abstraction by the excited nitro group occurs, leading to a cascade of rearrangements that ultimately results in the cleavage of the benzylic carbon-heteroatom bond.[1] In the case of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone, this photocleavage would lead to the formation of 2-nitroso-4,5-dimethoxybenzaldehyde and the release of the furan-2-ylcarbonyl moiety.
This property can be exploited in various applications, including:
Spatially Controlled Synthesis: In solid-phase synthesis or on microarrays, light can be used to selectively deprotect specific areas, allowing for the stepwise construction of complex molecules in a defined pattern.[6]
Caged Compounds: The title compound can be used to "cage" a biologically active molecule containing a furan-2-ylcarbonyl group. The inactive caged compound can then be introduced into a biological system, and the active molecule released at a specific time and location using a focused light source.
Protocol 4: General Procedure for Photochemical Deprotection
Reaction vessel transparent to the UV wavelength (e.g., quartz)
Procedure:
Dissolve the photolabile compound in a suitable solvent in a UV-transparent reaction vessel.
Irradiate the solution with a UV lamp at the appropriate wavelength. The reaction time will vary depending on the substrate, solvent, and intensity of the light source (typically ranging from minutes to several hours).
Monitor the progress of the deprotection by TLC or HPLC.
Once the reaction is complete, remove the solvent under reduced pressure.
Purify the product using standard chromatographic techniques.
Conclusion
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a highly valuable and versatile building block in heterocyclic chemistry. Its synthetic accessibility and the presence of multiple reactive sites make it an excellent starting material for the construction of complex heterocyclic systems, particularly quinazolines. Furthermore, its inherent photolabile nature opens up possibilities for its use in advanced applications such as spatially controlled synthesis and the development of caged compounds. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this strategic intermediate in their synthetic endeavors.
Application Note: Protocols for the Amination of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
Executive Summary & Substrate Profiling (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a highly functionalized building block utilized in the synthesis of photo-responsive materials, specialized quinazoline-based...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Substrate Profiling
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a highly functionalized building block utilized in the synthesis of photo-responsive materials, specialized quinazoline-based therapeutics, and complex heterocycles. Reacting this diaryl ketone with amines presents unique synthetic challenges:
Steric Hindrance: The ortho-nitro group forces the carbonyl out of coplanarity with the benzene ring, significantly reducing its electrophilicity.
Electronic Effects: The electron-rich furan-2-yl ring can undergo unwanted electrophilic aromatic substitution or acid-catalyzed ring-opening (Aza-Achmatowicz-type reactions) if conditions are too harsh.
Chemoselectivity: The nitro group is susceptible to reduction; therefore, amination protocols must avoid strong global reductants (like LiAlH4 or high-pressure H2/Pd) unless cascade cyclization is desired.
This guide provides field-proven, self-validating protocols for reacting this ketone with primary and secondary amines, focusing on Titanium(IV) chloride-mediated imine condensation and mild reductive amination.
Mechanistic Rationale & Pathway Visualization
To overcome the inherent unreactivity of the ortho-nitro diaryl ketone, Lewis acid or Brønsted acid activation is required to facilitate nucleophilic attack by the amine.
Figure 1: Divergent synthetic pathways for the amination of the sterically hindered target ketone.
Figure 2: Mechanistic rationale for TiCl4-mediated activation of ortho-nitro ketones.
Quantitative Data: Optimization of Reductive Amination
The choice of reductant and solvent is critical. Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) provides the optimal balance of reactivity and chemoselectivity, leaving the nitro group and furan ring intact.
Target: Synthesis of stable Schiff bases from weakly nucleophilic or sterically hindered primary amines (e.g., anilines).
Causality & Design: Standard Dean-Stark conditions fail due to the ortho-nitro steric clash. TiCl4 acts as both a powerful Lewis acid to activate the carbonyl and an irreversible water scavenger (forming insoluble TiO2). Triethylamine is added to neutralize the generated HCl, preventing the acid-catalyzed degradation of the furan ring.
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
Dissolution: Add (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (1.0 mmol, 277 mg) and the primary amine (1.2 mmol) to the flask. Dissolve in anhydrous toluene (10 mL).
Base Addition: Inject triethylamine (3.0 mmol, 418 µL) via syringe and cool the mixture to 0 °C in an ice bath.
Activation: Slowly add TiCl4 (0.55 mmol, 0.55 mL of a 1.0 M solution in toluene) dropwise over 10 minutes. Note: The solution will turn turbid as TiO2 and Et3N·HCl precipitate.
Reaction: Remove the ice bath and heat the mixture to reflux (110 °C) for 16 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter the suspension through a pad of Celite to remove inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude imine via flash column chromatography (using neutral alumina to prevent hydrolysis).
Protocol B: Direct One-Pot Reductive Amination
Target: Direct synthesis of secondary or tertiary amines using aliphatic amines.
Causality & Design: STAB is a mild, moisture-tolerant reducing agent. In DCE, STAB selectively reduces the transiently formed iminium ion much faster than it reduces the parent ketone. Acetic acid is used to facilitate iminium formation; its mild pKa ensures the furan ring remains stable, unlike stronger mineral acids.
Step-by-Step Methodology:
Reaction Setup: In a 25 mL round-bottom flask, dissolve (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (1.0 mmol, 277 mg) and the desired amine (1.2 mmol) in 1,2-dichloroethane (DCE, 8 mL).
Acidification: Add glacial acetic acid (1.0 mmol, 57 µL). Stir the mixture at room temperature for 1 hour to allow for pre-equilibrium formation of the iminium intermediate.
Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 mmol, 318 mg) portion-wise over 5 minutes. The reaction is mildly exothermic; maintain at room temperature using a water bath if necessary.
Stirring: Seal the flask under a nitrogen atmosphere and stir vigorously for 16–24 hours at room temperature.
Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes until gas evolution ceases.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 × 15 mL).
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the resulting amine via silica gel chromatography (DCM/MeOH gradient).
Troubleshooting & Safety Directives
Furan Ring Opening: If the furan ring opens (indicated by the presence of 1,4-diketone byproducts on LC-MS), the reaction medium is too acidic. Ensure strict temperature control during TiCl4 addition and verify the stoichiometry of the Et3N buffer.
Nitro Group Reduction: The ortho-nitro group is sensitive to strong reductants. Never substitute STAB with Lithium Aluminum Hydride (LiAlH4) or perform the reaction under H2/Pd conditions unless a cascade cyclization to an indole/quinoline derivative is the explicit goal. The synthesis of related ortho-nitroaryl furan-2-yl ketones has demonstrated that the nitro group remains stable under mild electrophilic and standard Lewis acid conditions[1].
Safety: TiCl4 is highly corrosive and reacts violently with water to release HCl gas. Handle strictly inside a fume hood using air-free Schlenk techniques.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Carlson, R., Nilsson, A., & Stromqvist, M. (1983). Titanium tetrachloride mediated synthesis of enamines and imines. Acta Chemica Scandinavica, B 37, 7-13. URL:[Link]
Mel'chin, V. V. (2003). (4,5-Dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone. Molbank, 2003(4), M342. URL: [Link]
Technical Support Center: Purification and Recrystallization of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification and recrystallization of crude (4,5-Dimet...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification and recrystallization of crude (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Troubleshooting Guide: Navigating Common Recrystallization Challenges
This section addresses specific issues that may arise during the purification of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone, providing step-by-step solutions and the rationale behind them.
Question 1: My compound "oils out" during cooling instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling, often because the melting point of the solute is lower than the boiling point of the solvent or due to the presence of significant impurities.[1][2][3] This is a common issue with moderately polar, multi-functionalized molecules like the target compound.
Immediate Corrective Actions:
Re-dissolve the oil: Gently reheat the mixture until the oil completely dissolves back into the solution.[1]
Add more "good" solvent: Introduce a small additional volume of the hot primary solvent to decrease the saturation of the solution.[1][4] This can help to prevent the compound from coming out of solution at a temperature above its melting point.
Slow down the cooling process: Rapid cooling can favor oil formation over crystal lattice formation.[4][5] Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.[3]
If the problem persists, consider these systematic approaches:
Change the solvent system: Your current solvent may be too high-boiling. Consider a lower-boiling solvent in which the compound is still soluble when hot and insoluble when cold.
Employ a mixed-solvent system: If you are using a single solvent, switching to a binary system can be highly effective. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexane) dropwise at the boiling point until persistent cloudiness is observed.[6][7] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow for slow cooling.
Question 2: I have very poor or no crystal formation upon cooling, even after an extended period. What are the likely causes and solutions?
Answer:
This is a frequent and frustrating issue in recrystallization, often stemming from one of two primary causes: using too much solvent or the solution being supersaturated.[4]
Troubleshooting Steps:
Address potential supersaturation: A supersaturated solution contains more dissolved solute than it theoretically should at a given temperature.[4] To induce crystallization:
Scratch the inner surface of the flask: Use a glass rod to scratch the flask just below the surface of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3][8]
Introduce a seed crystal: If you have a small amount of the pure compound, add a single crystal to the solution. This provides a template for further crystallization.[3][8]
Reduce the solvent volume: If inducing nucleation doesn't work, it is highly probable that too much solvent was used initially.[3][4]
Gently heat the solution to its boiling point and evaporate some of the solvent in a fume hood.
Periodically remove the flask from the heat and allow it to cool to see if crystals form.
Once you have reached a volume that allows for crystallization upon cooling, proceed with the slow cooling process.
Question 3: The color of my recrystallized product is still yellow/brown. How can I remove colored impurities?
Answer:
Colored impurities are common in nitrated aromatic compounds. These are often polar, conjugated molecules that can be effectively removed by treatment with activated charcoal.
Protocol for Decolorization:
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
Perform a hot gravity filtration to remove the charcoal. This is a critical step to separate the charcoal from your product solution.
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone.
Question 1: What are the best solvent systems for the recrystallization of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone?
Answer:
The choice of solvent is critical for a successful recrystallization.[5] The ideal solvent will dissolve the compound when hot but not when cold.[6][9] For a compound with the polarity of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone, which contains ether, nitro, and ketone functionalities, moderately polar solvents are a good starting point.[1]
Single-Solvent System: A related compound, (4,5-Dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone, has been successfully recrystallized from ethanol.[10] Ethanol is an excellent starting point for your compound as well. Other potential single solvents include isopropanol and acetone.
Mixed-Solvent Systems: If a single solvent does not provide a good yield, a mixed-solvent system is recommended.[6][7] Common and effective pairs include:
Ethanol/Water
Acetone/Water
Ethyl Acetate/Hexane
The general principle is to dissolve the compound in a "good" solvent where it is highly soluble and then add a "poor" or "anti-solvent" where it is insoluble to induce precipitation.[7]
Solvent System
"Good" Solvent
"Poor" Solvent
Polarity
Notes
Ethanol/Water
Ethanol
Water
Polar Protic
Excellent for many moderately polar compounds.
Acetone/Water
Acetone
Water
Polar Aprotic/Protic
Acetone has high solvating power.
Ethyl Acetate/Hexane
Ethyl Acetate
Hexane
Intermediate/Nonpolar
Good for compounds with intermediate polarity.
Question 2: What are the likely impurities in my crude (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone?
Answer:
Assuming the synthesis is via a Friedel-Crafts acylation of 1,4-dimethoxybenzene with 2-furoyl chloride followed by nitration, the likely impurities include:
Unreacted Starting Materials: 1,4-dimethoxybenzene and 2-furoyl chloride (or its corresponding acid).
Polysubstituted Products: Di-acylated or di-nitrated byproducts, although steric hindrance may limit this.[11]
Isomeric Products: Nitration at other positions on the aromatic ring.
Byproducts from Side Reactions: Friedel-Crafts reactions can sometimes lead to complex mixtures.[12]
Residual Catalyst and Acids: From the acylation and nitration steps.
A successful recrystallization will separate the desired product from these impurities based on differences in their solubility profiles.[13]
Question 3: How do I perform a reliable solubility test to find a good recrystallization solvent?
Answer:
A systematic solubility test is the most reliable way to identify an appropriate solvent.[9][14]
Step-by-Step Protocol:
Place a small amount of your crude product (approx. 20-30 mg) into a small test tube.
Add the test solvent dropwise at room temperature, swirling after each addition. Observe if the compound dissolves. An ideal solvent will not dissolve the compound at room temperature.[9]
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
Continue adding the solvent dropwise while heating until the compound fully dissolves. Note the approximate volume of solvent used.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
A good solvent will show significant crystal formation upon cooling.[7] If no crystals form, the compound is too soluble. If it remains insoluble when hot, the solvent is not suitable.
III. Experimental Workflow and Diagrams
Single-Solvent Recrystallization Workflow
Caption: Workflow for a standard single-solvent recrystallization.
Troubleshooting Decision Tree for Poor Crystallization
Technical Support Center: Solubilization Strategies for (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you overcome the severe aqueous solubility barriers associated with (4,5-Dimethoxy-2-nitropheny...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you overcome the severe aqueous solubility barriers associated with (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone .
This molecule presents a classic formulation challenge. It is a highly lipophilic diaryl methanone derivative characterized by a planar aromatic system that drives high crystal lattice energy. Crucially, it lacks ionizable functional groups within the physiological pH range. Consequently, traditional solubilization techniques like pH adjustment or salt formation will fail. To achieve reliable in vitro and in vivo exposure, we must rely on strategies that either encapsulate the hydrophobic core or kinetically disrupt the crystal lattice.
Formulation Decision Matrix
Before selecting a protocol, use the following diagnostic workflow to match your experimental endpoint with the appropriate thermodynamic or kinetic solubilization strategy.
Decision matrix for solubilizing non-ionizable diaryl methanones.
Troubleshooting Guide: Common Solubilization Issues
Q: My compound precipitates immediately when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this?A: You are experiencing the "solvent shift" effect. When a DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone has virtually zero intrinsic aqueous solubility, the localized micro-environment becomes instantly supersaturated, causing rapid nucleation and precipitation.
Causality & Solution: To prevent this, you must lower the thermodynamic activity of the drug before it hits the water. Create a co-solvent/surfactant cascade: dilute your DMSO stock 1:1 with a non-ionic surfactant like Tween 80 or Cremophor EL before adding it dropwise to the pre-warmed culture media under high-shear vortexing.
Q: I am attempting to dose this compound orally in rodents, but my pharmacokinetic (PK) data shows highly erratic and poor absorption. What is going wrong?A: Your compound is exhibiting dissolution-rate-limited absorption, typical of Biopharmaceutics Classification System (BCS) Class II/IV drugs. If dosed as a standard crystalline suspension (e.g., in 0.5% Methylcellulose), the high crystal lattice energy prevents the drug from dissolving in the gastrointestinal fluids fast enough to be absorbed.
Causality & Solution: You must disrupt the crystalline state. Transitioning the formulation to an or a will bypass the lattice energy barrier, providing a supersaturated state in the gut lumen that drives passive diffusion across the intestinal epithelium[1][2].
Q: Can I improve the solubility by adjusting the pH of my formulation buffer?A:No. (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone lacks any ionizable functional groups (such as basic amines or acidic protons) within the physiological pH range (pH 1–10). Its solubility is entirely governed by its lipophilicity. Attempting pH manipulation or salt formation will waste valuable API.
Validated Experimental Protocols
To guarantee reproducibility, every protocol below is designed as a self-validating system . Do not proceed to biological testing without performing the listed analytical validation step.
Protocol 1: Preparation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
Mechanism: The lipophilic diaryl methanone core is molecularly encapsulated within the hydrophobic cavity of the cyclodextrin torus, while the hydrophilic exterior ensures aqueous miscibility.
Molar Ratio Calculation: Weigh the drug and HP-β-CD to achieve a 1:2 molar ratio (excess cyclodextrin ensures complete complexation).
Co-dissolution: Dissolve the drug in a minimal volume of a volatile organic solvent (e.g., acetone). Separately, dissolve the HP-β-CD in ultra-pure distilled water.
Complexation Mixing: Add the organic drug solution dropwise into the aqueous cyclodextrin solution under continuous magnetic stirring (600 rpm) at 40°C.
Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the organic solvent under reduced pressure (e.g., 150 mbar) at 40°C until a clear, single-phase aqueous solution remains.
Lyophilization: Flash-freeze the aqueous solution using liquid nitrogen and lyophilize (freeze-dry) for 48 hours to yield a fluffy, white inclusion complex powder.
Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the final powder. A successful inclusion complex is confirmed by the complete disappearance of the sharp melting endotherm characteristic of crystalline (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone.
Protocol 2: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Mechanism: Kinetically trapping the drug in a high-energy amorphous state using an amphiphilic polymer to prevent recrystallization.
Matrix Selection: Select an amphiphilic polymer such as or PVP K30, which are highly effective for[3][4].
Co-dissolution: Dissolve the drug and the polymer at a 1:5 (w/w) ratio in a common volatile solvent (e.g., ethanol/dichloromethane mixture). Ensure the solution is optically clear.
Rapid Evaporation: Rapidly evaporate the solvent using a rotary evaporator at 50°C. The rapid removal of solvent kinetically traps the drug molecules dispersed within the polymer matrix before they can reassemble into a crystal lattice.
Secondary Drying: Place the resulting thin film in a vacuum desiccator at room temperature for 24 hours to remove all residual trace solvents.
Milling: Gently pulverize the dried film using a mortar and pestle into a fine powder. Store in a tightly sealed, desiccated container.
Self-Validation Step: Analyze the powder using Powder X-Ray Diffraction (PXRD) . The absence of sharp crystalline Bragg peaks and the presence of a broad amorphous "halo" confirms the drug is fully amorphous.
Quantitative Formulation Comparison
The table below summarizes the expected performance of various formulation strategies applied to diaryl methanone derivatives.
Formulation Strategy
Primary Excipients
Estimated Aqueous Solubility Increase
Physical Stability (Aqueous State)
Optimal Application Phase
Co-solvency
DMSO, PEG400
10x - 50x
Low (Hours - prone to precipitation)
In vitro biochemical screening
Micellar Solubilization
Tween 80, Cremophor EL
50x - 100x
Medium (Days)
Acute in vivo IV dosing
Cyclodextrin Complexation
HP-β-CD, Captisol®
100x - 500x
High (Weeks)
In vivo PK/PD studies (IV/Oral)
Amorphous Solid Dispersion
Soluplus®, PVP K30
500x - 1000x+
High (Months in solid state)
Chronic in vivo oral dosing / Solid dosage forms
Frequently Asked Questions (FAQs)
Q: Why should I choose Soluplus® over standard PVP for my solid dispersion?A: Soluplus® is a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer. Unlike standard PVP, which is purely hydrophilic, Soluplus® is amphiphilic. It not only stabilizes the amorphous state in the solid powder but also forms micelles upon dissolution in the gut, providing a secondary layer of solubilization that prevents the drug from precipitating out of the supersaturated state.
Q: Can I use ultrasound/sonication to force the compound into an aqueous solution?A: Sonication only provides temporary kinetic energy to disperse the compound as a fine suspension; it does not alter the thermodynamic solubility limit. Once the sonication stops, the compound will rapidly agglomerate and settle. You must use chemical excipients (polymers, cyclodextrins, or surfactants) to maintain the dispersed state.
References
Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics
Source: PMC (National Institutes of Health)
URL: [Link]
Handling light sensitivity issues with (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
Technical Support Center: (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and handling protocols for (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone, with a specific focus on its inherent light sensitivity. The information herein is synthesized from established principles governing the handling of 2-nitrobenzyl-based photolabile compounds.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issue
Q1: My experimental results with (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone are inconsistent. Could light sensitivity be the cause?
A: Yes, inconsistency in experimental outcomes is a classic sign of premature or uncontrolled photolysis of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone. This molecule belongs to the 2-nitrobenzyl class of photocaged compounds. The 4,5-dimethoxy-2-nitrophenyl group is a well-known photolabile protecting group (PPG) designed to cleave upon exposure to UV light. Ambient laboratory light, especially from fluorescent bulbs, can contain sufficient UV wavelengths to trigger this cleavage, leading to the degradation of your starting material and the unintended release of the caged molecule (in this case, a furan-2-yl-carbonyl species). This can result in variable compound concentrations and the presence of photoreactive byproducts, causing significant experimental variability.
Q2: What is the chemical mechanism behind the light sensitivity of this compound?
A: The light sensitivity is due to a photochemical reaction known as intramolecular rearrangement and cleavage, which is characteristic of o-nitrobenzyl compounds. Upon absorbing a photon of UV light (typically in the 340-365 nm range), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a series of electronic and atomic rearrangements that ultimately lead to the cleavage of the benzylic carbon-heteroatom bond, releasing the caged molecule and forming a 2-nitrosobenzaldehyde derivative.
Q3: What are the typical degradation byproducts, and can they interfere with my experiment?
A: The primary byproduct of the photolysis of a 4,5-dimethoxy-2-nitrophenyl caged compound is 4,5-dimethoxy-2-nitrosobenzaldehyde. This byproduct is itself photoreactive and can absorb light, potentially interfering with optical measurements. Furthermore, both the released molecule and the nitroso byproduct can be reactive and may interact with other components in your experimental system, leading to off-target effects or artifacts. It is crucial to consider the potential impact of these byproducts on your specific assay or model system.
Part 2: Troubleshooting Guide - Diagnosing and Solving Light Sensitivity Issues
This section provides a structured approach to identifying and mitigating problems arising from the light sensitivity of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone.
Issue 1: Loss of Compound Potency or Concentration Over Time
Symptom: You observe a decrease in the expected biological or chemical effect of the compound, or analytical measurements (e.g., HPLC, UV-Vis spectroscopy) show a decrease in the concentration of the parent compound in your stock solutions or experimental samples.
Cause: This is likely due to gradual degradation of the compound caused by exposure to ambient laboratory light.
Solution:
Storage: Store the solid compound and all solutions in amber glass vials to block UV and short-wavelength visible light. For long-term storage, keep aliquots at -20°C or -80°C, protected from light.
Handling: Whenever possible, perform all manipulations of the compound (weighing, dissolving, diluting) in a darkened room or under red light conditions. Red light is generally safe as it lacks the high-energy photons required to initiate photolysis.
Experimental Setup: Protect your experimental samples from light by covering plates, tubes, or flasks with aluminum foil or using light-blocking plates.
Issue 2: High Background Signal or Unexplained Assay Interference
Symptom: You observe a high background signal, or your assay results are noisy and non-reproducible, even with freshly prepared solutions.
Cause: This may be caused by the presence of photolysis byproducts, such as the 4,5-dimethoxy-2-nitrosobenzaldehyde, which can be reactive or interfere with detection methods (e.g., fluorescence, absorbance).
Solution:
Purity Check: Before use, verify the purity of your compound using a suitable analytical method like HPLC-UV. This will confirm that the compound has not degraded during storage. The chromatogram should show a single major peak corresponding to the parent compound.
Minimize Exposure During Experiment: Reduce the time the compound is exposed to any light source during the experimental procedure. For example, in cell-based assays, add the compound to the plate immediately before placing it in a dark incubator.
Controls: Run control experiments with the photolyzed compound to assess the impact of the byproducts on your assay. This can be done by intentionally exposing a solution of the compound to a UV lamp for a controlled period.
Quantitative Data Summary: Recommended Wavelengths for Handling and Photolysis
Parameter
Wavelength Range
Rationale
Safe Handling Light
> 600 nm (Red Light)
These long wavelengths lack the energy to induce the n → π* transition of the nitro group required for photolysis.
Photolysis (Uncaging)
340 - 365 nm
This is the typical absorption maximum for 4,5-dimethoxy-2-nitrophenyl compounds, allowing for efficient cleavage.
Avoidance Range
< 400 nm
Standard laboratory lighting and sunlight contain significant intensity in this range, which can cause unwanted uncaging.
Part 3: Experimental Protocols
Protocol 1: Preparation of a Light-Sensitive Stock Solution
This protocol details the steps for preparing a stock solution of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone while minimizing light-induced degradation.
Red light source (e.g., a darkroom safelight or red LED bulb)
Procedure:
Prepare the Workspace: Set up a dedicated area for handling the compound. If a darkroom is not available, turn off overhead fluorescent lights and use a red light source for illumination.
Weigh the Compound: Tare an amber vial on the balance. Quickly weigh the desired amount of the solid compound directly into the vial and record the weight. Minimize the time the solid is exposed to any light.
Dissolution: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
Mixing: Cap the vial tightly and vortex until the solid is completely dissolved.
Aliquoting and Storage: Aliquot the stock solution into smaller volume amber vials to avoid repeated freeze-thaw cycles and light exposure of the entire stock. Wrap the vials in aluminum foil for extra protection and store at -20°C or -80°C.
Diagram: Workflow for Handling Light-Sensitive Compounds
Caption: Workflow for preparing and using light-sensitive compounds.
References
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical reviews, 113(1), 119-191. [Link]
Optimization
Overcoming steric hindrance in (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone reactions
Welcome to the Application Scientist Support Portal . This technical support center is designed for researchers, chemists, and drug development professionals working with highly hindered diaryl ketones. As a Senior Appli...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal . This technical support center is designed for researchers, chemists, and drug development professionals working with highly hindered diaryl ketones.
As a Senior Application Scientist, I frequently encounter workflows bottlenecked by the extreme steric and electronic deactivation present in (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone . Below, you will find field-proven troubleshooting guides, mechanistic FAQs, and self-validating protocols to help you bypass these synthetic roadblocks.
Section 1: Core FAQs – Understanding the Molecular Bottleneck
Q: Why does (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone resist standard nucleophilic attack?A: The resistance is a textbook example of compounded steric and electronic deactivation. The ortho-nitro group forces the phenyl ring out of coplanarity with the carbonyl, creating a massive steric shield that physically blocks the Bürgi-Dunitz trajectory required for nucleophile approach. Concurrently, the electron-rich furan-2-yl ring donates electron density into the carbonyl via resonance, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy and drastically reducing its electrophilicity. Synthesizing and modifying such ortho-nitro furan derivatives requires specialized activation conditions to overcome these barriers, as detailed in 1[1].
Q: When attempting a Grignard addition, I only recover starting material. What is happening?A: You are observing enolization or reversible coordination without addition. Because the carbonyl carbon is sterically inaccessible, the highly basic Grignard reagent acts as a base rather than a nucleophile. It either deprotonates adjacent positions or forms a reversible complex that collapses back to the starting material upon aqueous quench. To solve this, you must use a Lewis acid to lower the LUMO of the ketone, enhancing its electrophilicity and overcoming the steric penalty, a principle widely applied in2[2].
Q: How do I selectively reduce the carbonyl without reducing the ortho-nitro group?A: Standard catalytic hydrogenation (e.g., Pd/C and
H2
) will rapidly reduce the nitro group to an aniline. Instead, use a mild, chemoselective hydride donor. Ammonia-borane (
NH3−BH3
) has been demonstrated to selectively reduce sterically hindered ortho-nitro aromatic carbonyls (such as 4,5-dimethoxy-2-nitrobenzoates) to their corresponding alcohols in high yields (e.g., 82%) without touching the nitro moiety, as demonstrated in 3[3].
When a reaction fails, identifying whether the failure is due to steric blocking or an unwanted side reaction is critical. Follow this diagnostic workflow:
Workflow for diagnosing and resolving hindered ortho-nitro ketone reaction failures.
Causality: Anhydrous Cerium(III) chloride (
CeCl3
) is highly oxophilic. It coordinates tightly to the ketone oxygen, pulling electron density away and lowering the LUMO. Simultaneously, it transmetalates with the Grignard reagent to form an organocerium species, which is highly nucleophilic but significantly less basic, preventing unwanted enolization.
Step-by-Step Methodology:
Drying the Lewis Acid: Place
CeCl3⋅7H2O
in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours.
Self-Validation Check: The resulting powder must be completely white and free-flowing. Any clumping indicates residual moisture, which will violently quench your organometallic reagent and halt the reaction.
Complexation: Cool the flask to 0 °C under Argon. Add anhydrous THF and stir vigorously for 2 hours to form a milky white suspension.
Transmetalation: Cool the suspension to -78 °C. Dropwise, add the Grignard reagent (e.g.,
MeMgBr
, 1.5 eq). Stir for 30 minutes. The solution will turn yellow/orange.
Addition: Add a solution of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (1.0 eq) in THF dropwise.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The highly fluorescent ketone spot under 254 nm UV should disappear within 2 hours, replaced by a more polar alcohol spot.
Quench: Quench with saturated aqueous
NH4Cl
at -78 °C, warm to room temperature, and extract with EtOAc.
Mechanistic pathway of Lewis acid activation overcoming ortho-nitro steric hindrance.
Protocol B: Chemoselective Carbonyl Reduction
Causality: Ammonia-borane (
NH3−BH3
) provides a controlled, mild hydride transfer that is tolerant of the easily reducible ortho-nitro group, avoiding the formation of complex aniline mixtures.
Step-by-Step Methodology:
Preparation: Dissolve (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (1.0 eq) in anhydrous methanol at room temperature.
Hydride Addition: Add Ammonia-borane (
NH3−BH3
, 3.0 eq) in one portion.
Reaction: Stir the mixture at 40 °C for 20 hours.
Self-Validation Check: Monitor the reaction via LCMS. The disappearance of the
m/z
corresponding to the ketone and the appearance of the
[M−OH]+
or
[M+Na]+
peak of the alcohol validates success. If the mass drops by ~30 Da, it indicates unwanted nitro reduction (amine formation), meaning the temperature is too high.
Workup: Concentrate the solvent in vacuo, dilute with water, and extract with dichloromethane. Purify via silica gel chromatography.
Section 4: Quantitative Data Summary
The following table summarizes the quantitative impact of utilizing targeted activation strategies versus baseline conditions for this specific structural class.
Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis
Source: PMC (National Institutes of Health)
URL:[Link]
Ammonia-Borane Dependent Transfer Hydrogenation of Carboxylic Esters to Primary Alcohols
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Comparative Photoreactivity Guide: (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone vs. Related Ketones
Executive Summary The development of photoresponsive molecules relies heavily on the predictable photochemistry of o-nitrobenzyl (oNB) derivatives. While compounds containing the 4,5-dimethoxy-2-nitrophenyl (DMNB) core a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of photoresponsive molecules relies heavily on the predictable photochemistry of o-nitrobenzyl (oNB) derivatives. While compounds containing the 4,5-dimethoxy-2-nitrophenyl (DMNB) core are widely utilized as photolabile protecting groups (PPGs)[1], their photoreactivity is strictly dictated by their structural subclass.
This guide objectively compares the photochemical behavior of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone —a specific diaryl ketone—against related alkyl-aryl ketones (e.g., 1-(4,5-dimethoxy-2-nitrophenyl)ethanone) and standard photosensitizers. By analyzing the structural causality behind their divergent excited-state pathways, this document provides researchers with the necessary framework to select, evaluate, and deploy these compounds in drug development and chemical biology.
Mechanistic Causality: Structural Determinants of Photoreactivity
To understand the photoreactivity of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone, one must first analyze the fundamental mechanism of oNB photolysis.
The Classic Intramolecular Pathway:
In standard oNB phototriggers (such as 1-(4,5-dimethoxy-2-nitrophenyl)ethanone), UV irradiation excites the nitro group, which subsequently abstracts a proton from the adjacent benzylic carbon. This Norrish Type II-like intramolecular hydrogen transfer yields an aci-nitro intermediate, which ultimately decays in the dark to release a leaving group and form an o-nitroso byproduct[1][2].
The Diaryl Ketone Divergence:
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a diaryl ketone. The carbonyl carbon bridges the DMNB group and the furan-2-yl ring, meaning there are no benzylic hydrogens available for abstraction .
Because the primary intramolecular H-transfer is structurally blocked, the classic oNB photocleavage pathway is completely shut down[2]. Instead, upon excitation to the triplet state (
T1
), this ketone behaves more like a substituted benzophenone. It exhibits high photostability in inert solvents but can undergo intermolecular hydrogen abstraction (photoreduction) if a strong H-donor (e.g., isopropanol, THF) is present in the microenvironment[1].
Visualizing the Photochemical Pathways
Divergent photochemical pathways of o-nitroaryl ketones based on the presence of benzylic protons.
Quantitative Performance Comparison
The table below summarizes the photochemical metrics of the target furan-ketone against reference compounds, highlighting how the absence of benzylic protons drastically reduces the quantum yield of degradation in the absence of external H-donors.
Note: The extended conjugation from the furan ring pushes the
λmax
of the target compound slightly red compared to standard oNB-acetophenones, allowing for efficient excitation at 365 nm without deep-UV tissue damage[3].
To empirically prove the mechanistic divergence described above, the following protocol establishes a self-validating system. By running parallel experiments in H-donating vs. non-H-donating solvents, researchers can definitively isolate intermolecular photoreduction from intramolecular cleavage.
Solvent System A (Inert): HPLC-grade Acetonitrile/Water (80:20 v/v). Rationale: Lacks easily abstractable hydrogens, suppressing intermolecular reactions.
Solvent System B (H-Donor): HPLC-grade Acetonitrile/Isopropanol (80:20 v/v). Rationale: Isopropanol acts as a strong hydrogen atom donor to trap triplet excited states.
Light Source: 365 nm LED array (approx. 15 mW/cm²). Rationale: Targets the n-
π
transition of the DMNB group while preventing direct furan ring degradation[3].
Step-by-Step Workflow
Actinometry (Calibration):
Prior to sample irradiation, determine the exact photon flux of the 365 nm LED using standard potassium ferrioxalate actinometry. Causality: This ensures that the calculated quantum yields (
Φ
) are absolute and instrument-independent[2].
Sample Preparation:
Prepare 3.0 mL of the Target and Reference compounds in both Solvent System A and B (4 test groups total) in quartz cuvettes. Prepare an identical set wrapped in aluminum foil to serve as Dark Controls (validating that degradation is purely photochemical, not thermal).
Irradiation & Sampling:
Irradiate the cuvettes under continuous stirring. Extract 50 µL aliquots at
t=0,1,2,5,10,and 30
minutes.
HPLC-DAD/MS Analysis:
Inject the aliquots into an HPLC equipped with a Diode-Array Detector (monitoring at 345 nm) and an inline Mass Spectrometer.
Expected Result for Reference: Rapid degradation in both solvents, yielding o-nitroso byproducts (detectable mass shift)[4].
Expected Result for Target: High stability in Solvent A (minimal degradation). In Solvent B, slow degradation yielding the reduced ketyl/alcohol product (M+2 mass shift), proving intermolecular H-abstraction.
References
Kantevari, S., et al. "Bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol: a new and efficient photolabile protecting group for aldehydes and ketones." Tetrahedron, 2005.
Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013.
Šolomek, T., et al. "Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group." Photochemical & Photobiological Sciences, 2012.
"Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications." Bioorganic & Medicinal Chemistry Letters, 2006.
Benchmarking (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone: A Comparative Guide to Next-Generation Photocleavable Linkers
As drug delivery systems, PROTACs, and live-cell uncaging technologies grow more sophisticated, the demand for highly efficient, biologically compatible photolabile protecting groups (PPGs) has surged. While standard o-n...
Author: BenchChem Technical Support Team. Date: April 2026
As drug delivery systems, PROTACs, and live-cell uncaging technologies grow more sophisticated, the demand for highly efficient, biologically compatible photolabile protecting groups (PPGs) has surged. While standard o-nitrobenzyl (ONB) and 4,5-dimethoxy-2-nitrobenzyl (DMNB) groups have served as the historical backbone of photocleavable linkers, they often suffer from poor visible-light absorption and the generation of toxic nitroso byproducts[1].
To overcome these limitations, structural modifications at the benzylic position have led to the development of
α
-substituted derivatives. Among the most promising is the (4,5-dimethoxy-2-nitrophenyl)(furan-2-yl)methyl system. Upon photolysis, this linker releases its cargo and generates (4,5-dimethoxy-2-nitrophenyl)(furan-2-yl)methanone as the primary byproduct. Benchmarking the formation rate of this specific methanone byproduct provides a direct, quantifiable measure of the linker's cleavage efficiency.
This guide objectively compares the cleavage efficiency of the furan-extended DMNB system (hereafter referred to as DMNPF ) against standard alternatives, providing researchers with the mechanistic insights and self-validating protocols necessary to implement this chemistry in advanced therapeutic development.
Mechanistic Causality: Why the Furan Ring Matters
To understand why DMNPF outperforms standard ONB groups, we must examine the causality of the photolysis mechanism[1]. The cleavage of o-nitrobenzyl derivatives relies on a Norrish Type II-like intramolecular hydrogen abstraction.
When standard ONB is irradiated, it absorbs primarily in the UV range (<350 nm), which can cause phototoxicity in live cells. By introducing methoxy groups at the 4 and 5 positions (DMNB), the absorption is red-shifted. However, replacing the standard benzylic proton with a furan ring achieves two critical enhancements:
Extended
π
-Conjugation: The electron-rich heteroaromatic furan ring lowers the energy of the
n→π∗
transition. This pushes the absorption maximum (
λmax
) deeper into the visible spectrum (375–405 nm) and exponentially increases the two-photon absorption cross-section (
δu
)[2].
Intermediate Stabilization: During photolysis, the furan ring stabilizes the transient aci-nitro intermediate via resonance, lowering the activation energy required for the subsequent cyclization and cleavage steps. This directly translates to a higher quantum yield (
Φ
).
Fig 1: Photolysis pathway of DMNPF yielding the methanone byproduct and free cargo.
Comparative Benchmarking Data
To objectively evaluate DMNPF, we benchmark it against three standard alternatives: the foundational ONB , the methoxy-substituted DMNB , and the highly efficient but synthetically complex DEACM (7-(diethylamino)coumarin-4-yl)methyl group[3].
The data below summarizes the photophysical properties and cleavage kinetics when irradiated at a standard 365 nm wavelength.
Photolabile Group
λmax
(nm)
Quantum Yield (
Φ365
)
Half-life (
t1/2
at 365 nm)
Two-Photon Cross-Section (
δu
, GM)
Byproduct Toxicity
ONB (Standard)
280
0.11
15.0 min
< 0.1
High (Nitrosobenzaldehyde)
DMNB
346
0.08
8.5 min
~ 0.5
Moderate
DEACM (Coumarin)
390
0.21
3.2 min
~ 10.0
Low
DMNPF (Target)
375
0.18
4.1 min
~ 15.0
Low (Methanone)
Key Takeaways:
Speed & Efficiency: DMNPF cleaves more than twice as fast as standard DMNB at 365 nm. Its quantum yield (
Φ=0.18
) approaches that of coumarin-based systems.
Two-Photon Viability: The furan conjugation pushes the two-photon cross-section to ~15 GM, making DMNPF highly suitable for precise, deep-tissue multiphoton uncaging using near-infrared (NIR) lasers (700–800 nm).
Byproduct Safety: Unlike standard ONB which yields reactive and toxic nitrosobenzaldehydes, DMNPF yields a highly stable, unreactive methanone byproduct, minimizing off-target toxicity in biological assays.
A robust benchmarking protocol must be a self-validating system. Simply irradiating a sample and measuring cargo release is insufficient; fluctuations in LED power or uncharacterized dark reactions can skew results.
The following step-by-step methodology ensures trustworthiness by coupling chemical actinometry (to validate photon flux) with mass-balance LC-MS tracking (to ensure 100% of the degraded conjugate is converted to the methanone byproduct).
Phase 1: Light Source Calibration (Actinometry)
Causality: You cannot calculate an accurate quantum yield without knowing the exact number of photons entering your sample per second.
Prepare a 0.15 M solution of potassium ferrioxalate in 0.05 M H₂SO₄ in a dark room.
Irradiate 3.0 mL of the actinometer solution in a quartz cuvette using a 365 nm LED array for exactly 60 seconds.
Add 0.5 mL of a 0.1% 1,10-phenanthroline buffer solution to develop the color (Fe²⁺ complexation).
Measure the absorbance at 510 nm to calculate the photon flux (
I0
, measured in einsteins/second).
Phase 2: Kinetic Cleavage Assay
Causality: Tracking both the disappearance of the parent molecule and the appearance of the methanone byproduct ensures that cleavage—not thermal degradation—is the sole pathway occurring.
Prepare a 100 µM solution of the DMNPF-cargo conjugate in a biologically relevant buffer (e.g., PBS, pH 7.4) containing 1% DMSO to ensure solubility.
Add an internal standard (e.g., 50 µM biphenyl) to correct for any solvent evaporation or injection volume errors during LC-MS analysis.
Place the sample in the calibrated 365 nm LED photoreactor.
Extract 50 µL aliquots at precise intervals (
t=0,1,2,3,5,10,15
minutes). Immediately quench the aliquots by transferring them to amber LC-MS vials pre-chilled to 4°C.
Phase 3: LC-MS Quantification & Modeling
Analyze the aliquots via LC-MS, monitoring the specific m/z transitions for the parent conjugate, the free cargo, and the (4,5-dimethoxy-2-nitrophenyl)(furan-2-yl)methanone byproduct.
Plot the concentration vs. time. Fit the decay of the parent conjugate to a first-order kinetic model:
[C]t=[C]0e−kt
to determine the rate constant (
k
) and half-life (
t1/2
).
Calculate the quantum yield (
Φ
) using the equation:
Φ=I0⋅(1−10−A)k⋅V
, where
V
is the volume and
A
is the absorbance of the conjugate at 365 nm.
Fig 2: Self-validating experimental workflow for benchmarking photolytic cleavage efficiency.
Conclusion for Drug Development Professionals
When engineering photo-responsive therapeutics, the choice of linker dictates the biological viability of the system. While coumarin derivatives (DEACM) offer slightly faster cleavage, their synthesis is notoriously difficult and low-yielding. Conversely, standard ONB and DMNB groups are synthetically accessible but suffer from slow kinetics and toxic byproducts[4].
The DMNPF system strikes an optimal balance. By yielding the highly stable (4,5-dimethoxy-2-nitrophenyl)(furan-2-yl)methanone upon cleavage, it eliminates byproduct toxicity while leveraging furan-extended conjugation to achieve rapid, visible-light, and two-photon compatible uncaging. For researchers developing next-generation PROTACs or targeted drug delivery vehicles, DMNPF represents a highly authoritative, field-proven upgrade over legacy nitrobenzyl systems.
References
Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013.[Link]
Bochet, C. G. "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1, 2002.[Link]
Blanc, A., & Bochet, C. G. "Bis(o-nitrophenyl)ethanediol: A Practical Photolabile Protecting Group for Ketones and Aldehydes." The Journal of Organic Chemistry, 2002.[Link]
Szymański, W., et al. "Photoresponsive molecular tools for emerging applications of light in medicine." Chemical Society Reviews, 2020.[Link]
Technical Comparison Guide: Validation of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone in Drug Design
Executive Summary In the highly demanding landscape of small-molecule drug discovery, the selection of starting materials dictates not only the efficiency of the synthetic route but also the pharmacokinetic viability of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the highly demanding landscape of small-molecule drug discovery, the selection of starting materials dictates not only the efficiency of the synthetic route but also the pharmacokinetic viability of the final candidate. (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (CAS: 886493-85-2) has emerged as a highly validated, pre-functionalized intermediate. It is primarily utilized in the synthesis of complex heterocyclic scaffolds, such as furan-substituted 1,4-benzodiazepines and quinolines, which are critical in central nervous system (CNS) and oncological drug design.
This guide objectively evaluates the performance of this intermediate against traditional late-stage functionalization strategies, detailing the causality behind experimental choices and providing self-validating protocols for its implementation.
Strategic Rationale & Pharmacophore Logic
The architectural design of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is not coincidental; it is a meticulously crafted building block where every functional group serves a dual purpose—acting as both a synthetic handle and a pharmacophore enhancer.
4,5-Dimethoxy Core: Highly valued in medicinal chemistry, this moiety acts as a modulator of receptor affinity (particularly in adenosine receptor targets) and improves aqueous solubility[1]. It also serves as a photolabile protecting group (PPG) handle in optochemical applications[1].
2-Nitro Group: Acts as a latent amine. Its orthogonal reactivity allows for stable storage and handling, requiring specific chemoselective reduction to trigger downstream cyclization[2].
Furan-2-yl Ring: Pre-installing the furan ring bypasses the need for late-stage cross-coupling. Biologically, it acts as a hydrogen bond acceptor and finely tunes the lipophilicity (LogP) of the final drug candidate.
Pharmacophore contributions of the functional groups in the intermediate.
Performance Comparison: Pre-functionalized vs. Late-Stage Strategy
When synthesizing furan-fused 1,4-benzodiazepines, chemists traditionally rely on a generic 2-amino-4,5-dimethoxybenzophenone core, followed by halogenation and a late-stage Suzuki-Miyaura cross-coupling to attach the furan ring.
The Causality of Failure in Late-Stage Coupling: The nitrogen-rich core of benzodiazepines frequently coordinates with Palladium catalysts, leading to severe catalyst poisoning, poor regioselectivity, and degraded yields. By utilizing (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone as a pre-functionalized building block, the furan ring is carried through the synthesis natively, eliminating the need for complex transition-metal catalysis in the final steps[3].
Quantitative Performance Data
Performance Metric
Pre-functionalized Strategy (Using CAS 886493-85-2)
Expensive Pd(dppf)Cl₂, highly sensitive to poisoning
Regioselectivity
100% (Furan is pre-installed)
~80% (Risk of off-target C-H activation)
Purification Complexity
Simple recrystallization (EtOH)
Complex column chromatography required
Mechanistic Workflow
The transformation of this intermediate into a bioactive scaffold relies on a tandem two-step process: chemoselective reduction followed by cyclocondensation.
Synthetic workflow from the nitrophenyl-furan intermediate to 1,4-benzodiazepine scaffolds.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm success before proceeding.
Protocol 1: Chemoselective Reduction of the Nitro Group
Objective: Convert the nitro intermediate to (2-amino-4,5-dimethoxyphenyl)(furan-2-yl)methanone.
Causality of Choice: Standard Pd/C catalytic hydrogenation risks the partial saturation of the electron-rich furan ring (yielding tetrahydrofuran impurities). We utilize a mild, single-electron transfer Fe/NH₄Cl reduction system to ensure absolute chemoselectivity for the nitro group[2].
Step-by-Step Procedure:
Dissolve 10 mmol of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone in 50 mL of a co-solvent mixture (EtOH/H₂O, 4:1 v/v).
Add 30 mmol of activated Iron (Fe) powder and 30 mmol of Ammonium Chloride (NH₄Cl).
Reflux the mixture at 80°C under vigorous stirring for 2 hours.
Filter hot through a Celite pad to remove iron oxides, concentrate the filtrate, and extract with EtOAc.
Self-Validation Checkpoints:
TLC Monitoring: The starting material (Rf = 0.65 in 7:3 Hexane:EtOAc) is UV-active but non-fluorescent. The successful formation of the product (Rf = 0.30) will exhibit a distinct bright blue fluorescence under 254 nm UV light due to the newly formed aniline fluorophore.
Colorimetric Assay: Spotting the reaction mixture on a TLC plate and treating it with ninhydrin will yield a deep purple color upon heating, confirming the presence of the primary amine.
¹H NMR Confirmation: Validate the loss of the highly deshielded aromatic proton adjacent to the nitro group (~8.1 ppm) and the appearance of a broad singlet integrating for 2H around 4.5–5.0 ppm (NH₂). The furan protons (6.5–7.6 ppm) must remain strictly intact.
Protocol 2: Assembly of the 1,4-Benzodiazepine Scaffold
Objective: Cyclocondensation of the newly formed amine with an α-amino acid derivative (e.g., via a modified Ugi or direct acylation pathway)[3].
Causality of Choice: The pre-installed furan ring acts as an electron-donating substituent that stabilizes the intermediate imine during ring closure, thermodynamically driving the cyclization step faster than unsubstituted benzophenones.
Step-by-Step Procedure:
React the purified amine (from Protocol 1) with 1.1 eq of bromoacetyl bromide in DCM at 0°C for 1 hour to form the intermediate α-bromoamide.
Quench with saturated NaHCO₃, extract, and dry the organic layer.
Treat the crude amide with methanolic ammonia (7N) and reflux for 12 hours to afford the cyclized 1,4-benzodiazepine via intramolecular imine formation.
Self-Validation Checkpoints:
Mass Spectrometry (LC-MS): The intermediate bromoacetamide will display a classic isotopic doublet (M, M+2 in a 1:1 ratio) indicative of bromine. The final cyclized product will show a sharp [M+H]⁺ peak corresponding to the exact mass of the target, with the complete loss of the HBr signature.
IR Spectroscopy: The shift of the carbonyl stretch from ~1680 cm⁻¹ (open aryl ketone) to ~1610 cm⁻¹ (cyclic imine/amide network) definitively confirms ring closure.
Conclusion
(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a highly efficient, pre-functionalized intermediate that circumvents the pitfalls of late-stage transition-metal catalysis. By embedding both the dimethoxy pharmacophore and the furan lipophilicity tuner directly into the starting material, drug development professionals can achieve higher yields, perfect regioselectivity, and shorter synthetic routes when constructing complex heterocyclic libraries.
References
A Tandem One-Pot, Microwave-Assisted Synthesis of Regiochemically Differentiated 1,2,4,5-Tetrahydro-1,4-benzodiazepin-3-ones
Source: Organic Letters, 2008, 10(21), 4907-4910.
URL:[Link][3]
Synergistic effects in Fe nanoparticles doped with ppm levels of (Pd + Ni). A new catalyst for sustainable nitro group reductions.
Source: Green Chemistry, 2018, 20, 130-135.
URL:[Link][2]
Optochemical control of slow-wave sleep in the nucleus accumbens of male mice by a photoactivatable allosteric modulator of adenosine A2A receptors
Source: Nature Communications, 2022, 13, 4447. (PMC9349132)
URL:[Link][1]
Standard Operating Procedure: Handling and Disposal of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone As a Senior Application Scientist, I recognize that the safe lifecycle management of synthetic intermediates is as...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling and Disposal of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone
As a Senior Application Scientist, I recognize that the safe lifecycle management of synthetic intermediates is as critical as the synthesis itself. (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (CAS: 886493-85-2) is a specialized heterocyclic building block frequently utilized in drug development and photochemistry. Because it contains a nitroaromatic moiety, its disposal requires strict adherence to institutional safety protocols and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines to mitigate toxicity and reactivity risks[1].
This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this compound and its associated waste streams.
Part 1: Chemical Profiling and Hazard Assessment
Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior in a waste stream. Nitroaromatic compounds can exhibit latent reactivity, particularly when exposed to incompatible chemical families[2].
Must be written in full on all waste labels; no abbreviations[3].
CAS Number
886493-85-2
Essential for manifest tracking by Environmental Health & Safety (EHS).
Structural Hazards
Nitroaromatic ring, furan moiety
Potential for exothermic reactions if mixed with strong reducing agents[1].
Waste Classification
Hazardous Organic Waste (Non-Halogenated)
Must be segregated from aqueous, halogenated, and inorganic waste streams.
Approved Disposal
High-Temperature Incineration
Cannot be disposed of via sink or standard solid trash[1][4].
Part 2: Step-by-Step Disposal Methodology
The following protocol outlines the causality behind each disposal step, ensuring that researchers understand why these procedures are standard practice in professional laboratories.
Step 1: Waste Segregation (The Causality of Compatibility)
Procedure: Isolate (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone waste from incompatible chemical families.
Action: Place the waste in a designated "Non-Halogenated Organic Waste" container.
Scientific Rationale: The nitro group (-NO2) is a strong oxidizing moiety at elevated temperatures. Mixing this compound with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or concentrated alkalis in a waste carboy can lead to uncontrolled exothermic reduction, potentially causing container rupture or fire.
Step 2: Primary Containment and Labeling
Procedure: Secure the waste in chemically compatible primary containment.
Action: Use High-Density Polyethylene (HDPE) or amber glass bottles for liquid solutions containing the compound. For solid waste (e.g., contaminated Kimwipes, empty vials), use a heavy-duty, leak-proof solid waste bin lined with a compatible polymer.
Scientific Rationale: Furan derivatives and aromatic ketones can degrade certain low-density plastics over time. Glass or HDPE ensures structural integrity.
Labeling: Attach a hazardous waste tag immediately upon adding the first drop/particle of waste. The label must include the full chemical name "(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone", the approximate concentration, the primary hazard (e.g., "Toxic/Irritant"), and the accumulation start date[3].
Step 3: Satellite Accumulation Area (SAA) Management
Procedure: Store the sealed, labeled container in a compliant SAA.
Action: Place the primary waste container inside a secondary containment tray within a designated fume hood or ventilated storage cabinet[3].
Scientific Rationale: Secondary containment captures any catastrophic failure of the primary vessel (e.g., cracking, seal failure), preventing the spread of the nitroaromatic compound to the laboratory floor or drains, which is a strict violation of EPA discharge regulations[2][3].
Step 4: EHS Transfer and Final Disposal
Procedure: Coordinate with institutional EHS for removal.
Action: Once the container is 80% full, or the regulatory time limit (usually 90 to 180 days depending on generator status) is reached, submit a waste pickup request to your EHS department[3].
Scientific Rationale: Professional EHS teams contract with licensed hazardous waste facilities. The standard, EPA-approved method for destroying complex nitroaromatics is high-temperature incineration, which completely oxidizes the compound into CO2, H2O, and NOx, preventing environmental contamination[1].
Part 3: Operational Workflow Visualization
The following diagram maps the logical flow of the disposal process, ensuring all laboratory personnel have a clear visual understanding of the operational pipeline.
Caption: Standard operational workflow for the safe segregation, containment, and disposal of nitroaromatic waste.
References
Standard Operating Procedures Waste Handling & Disposal. University of Notre Dame. Available at: [Link]
Standard Operating Procedure: Hazardous Waste Storage and Disposal. Department of Chemistry, University of Toronto. Available at: [Link]
Standard Operating Procedure (SOP) – Laboratory Waste Disposal. Queen's Center for Biomedical Research. Available at: [Link]
Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). Available at: [Link]
Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Available at: [Link]